molecular formula C8H8ClNO4S B1611586 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride CAS No. 89189-34-4

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1611586
CAS No.: 89189-34-4
M. Wt: 249.67 g/mol
InChI Key: QRVLPRURSPBCKP-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClNO4S and its molecular weight is 249.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-2-6-3-4-7(10(11)12)5-8(6)15(9,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVLPRURSPBCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00531581
Record name 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89189-34-4
Record name 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00531581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solvation Dynamics and Reactivity Profiling of 2-Ethyl-5-nitrobenzene-1-sulfonyl Chloride in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, mastering the solubility and reactivity profile of complex electrophiles is foundational to maximizing reaction yields and maintaining library integrity. 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 89189-34-4) [1] represents a structurally nuanced building block heavily utilized in the synthesis of specialized sulfonamides. Unlike standard, simple sulfonyl chlorides, this compound possesses competing functional groups: an electron-withdrawing nitro group that aggressively increases the electrophilicity of the sulfur center, and an ethyl group that heavily influences its solvation thermodynamics by increasing lipophilicity.

This whitepaper provides a comprehensive, empirically grounded guide to selecting optimal organic solvents for 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, highlighting the causality between thermodynamic properties, solvent interactions, and molecular stability[2].

Molecular Architecture & Thermodynamic Solvation Principles

To engineer an optimized solvation protocol, one must analyze the steric and electronic parameters of the molecule. Sulfonyl chlorides (


) are universally moisture-sensitive[3]; however, the kinetics of their solvolysis dictate practical handling limits.
  • The Ethyl Substituent Effect: Positioned ortho to the sulfonyl chloride, the ethyl group exerts mild steric hindrance, which slightly retards nucleophilic attack compared to an unhindered analog. More importantly, it dramatically enhances the compound's London dispersion forces (

    
     in Hansen Solubility Parameters). This expands its solubility window into less polar aromatic solvents like toluene, differentiating it from highly polar, insoluble analogs[1].
    
  • The Nitro Group Effect: The strong electron-withdrawing nature of the meta-positioned nitro group drastically increases the partial positive charge (

    
    ) on the sulfur atom. This creates a highly reactive electrophilic center that is exquisitely sensitive to any nucleophilic solvent.
    
  • Hydrolysis & Alcoholysis Pathways: When exposed to protic environments (water, alcohols), the compound undergoes rapid, exothermic solvolysis[4]. This degradation generates 2-ethyl-5-nitrobenzenesulfonic acid and stoichiometric quantities of hydrogen chloride (HCl) gas. The resulting acid formation is autocatalytic and immediately dead-ends intended sulfonamidation workflows[3].

Quantitative Solubility Matrix

The following table summarizes the solubility behavior and operational suitability of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride across standard organic media based on solvent polarity and compound structure characteristics.

Solvent ClassOrganic SolventEstimated SolubilitySolvation MechanismSynthesis Suitability & Caveats
Halogenated Aprotic Dichloromethane (DCM)> 500 mg/mLStrong dipole-dipole stabilization.Optimal. Non-nucleophilic; inert. Low boiling point enables facile removal under reduced pressure during workup.
Polar Aprotic Tetrahydrofuran (THF)> 300 mg/mLOxygen lone-pair coordination.High. Excellent for complex couplings. Caveat: Must be rigorously dried over molecular sieves due to high hygroscopicity.
Polar Aprotic Ethyl Acetate (EtOAc)200 - 300 mg/mLCarbonyl-dipole alignment.High. Ideal extraction solvent with low toxicity[5]. Excellent for biphasic Schotten-Baumann conditions.
Non-Polar Aromatic Toluene100 - 200 mg/mL

-

stacking & dispersion forces.
Moderate. The ethyl substituent provides sufficient lipophilicity for dissolution, useful for high-temp workflows.
Protic / Nucleophilic Methanol (MeOH) /

N/A (Reactive)Solvolytic nucleophilic attack.Strictly Incompatible. Rapidly degrades the sulfonyl chloride to its corresponding sulfonate ester or sulfonic acid[4].

Methodological Workflows: Safe Solvation & Nucleophilic Quenching

As an application scientist, it is critical to implement self-validating protocols that prevent silent degradation. The following methodology outlines a robust, moisture-free sulfonamidation workflow that ensures molecular integrity prior to and during reaction.

Phase 1: Anhydrous Preparation & Dissolution
  • Step 1: System Desiccation. Oven-dry all glassware (flasks, stir bars, syringes) at 120 °C for a minimum of 4 hours, followed by cooling in a desiccator under vacuum.

    • Causality: Micro-layers of surface-bound hydration on glass surfaces initiate localized hydrolysis. The resulting HCl limits the reactivity of the incoming amine nucleophile[3].

  • Step 2: Solvent Verification. Utilize Karl Fischer titration to ensure the selected aprotic solvent (e.g., DCM or THF) contains

    
    .
    
  • Step 3: Inert Solvation. Under positive argon or nitrogen pressure, transfer 1.0 equivalent of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride into the reaction vessel. Syringe in the anhydrous solvent to achieve a 0.2 M – 0.5 M concentration. Stir until complete dissolution is observed. The solution should remain a clear, pale yellow liquid.

Phase 2: Nucleophilic Substitution & Acid Scavenging
  • Step 4: Base Integration. Add 1.5–2.0 equivalents of an anhydrous, non-nucleophilic tertiary amine (e.g.,

    
    -Diisopropylethylamine, DIPEA).
    
    • Causality: The base serves as a strict acid scavenger for the impending

      
      -like substitution[5]. DIPEA is preferred over Triethylamine (TEA) as its steric bulk prevents competitive quaternization with the highly reactive sulfonyl chloride.
      
  • Step 5: Nucleophilic Quench. Cool the reaction matrix to 0 °C using an ice bath. Introduce the primary or secondary amine nucleophile (1.1 equivalents) dropwise over 15 minutes.

    • Causality: Sulfonamide formation is heavily exothermic. Sub-ambient temperature control restricts thermal runaway and mitigates degradation trajectories[4].

  • Step 6: Self-Validation (TLC/LC-MS). Monitor the reaction using Thin Layer Chromatography (TLC; 70:30 Hexanes:EtOAc). The disappearance of the highly mobile UV-active starting material spot confirms successful conversion.

Mechanistic Workflow Diagram

The logical relationship between solvent selection, environmental exposure, and the final synthetic outcome is mapped below.

Mechanism Target 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride Aprotic Aprotic Media (DCM / THF / EtOAc) Target->Aprotic Anhydrous Dissolution Protic Protic Media (H2O / Alcohols) Target->Protic Unintended Exposure Stable Stable Electrophilic Solution Aprotic->Stable Degraded Solvolysis Degradation (Sulfonic Acids / Esters) Protic->Degraded Exothermic Reaction Nucleophile Primary/Secondary Amine Addition Stable->Nucleophile Base Catalyst (DIPEA) Sulfonamide Target Sulfonamide Product Nucleophile->Sulfonamide Nucleophilic Substitution

Solvation pathways and reaction workflow for 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride.

References

  • ChemScene . "2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 89189-34-4) Specifications & Properties".

  • National Center for Biotechnology Information (PubChem) . "Compound Summary for CID 7397, 4-Toluenesulfonyl chloride". Defines baseline physical handling, standard solubility thresholds, and hazards of related aromatic sulfonyl chlorides.

  • Wikipedia, The Free Encyclopedia . "Methanesulfonyl chloride". Details the solvolysis trajectory, exothermic alcoholysis kinetics, and general lachrymatory handling parameters for sulfonyl chlorides.

  • National Center for Biotechnology Information (PubChem) . "Compound Summary for CID 7369, Benzenesulfonyl chloride". Provides critical safety warnings and incompatibility interactions with basic, amine, and aqueous systems.

  • BenchChem Technical Support . "Purification of Products from 3-Nitrobenzenesulfonyl Chloride". Protocols for mitigating excess sulfonyl chloride via acid scavenging, amine quenching, and biphasic extraction matching nitro-substituted derivatives.

Sources

Structural and Mechanistic Profiling of 2-Ethyl-5-nitrobenzene-1-sulfonyl Chloride in Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the sulfonamide functional group serves as a robust bioisostere for the amide bond, effectively tuning the pharmacokinetic and physicochemical properties of therapeutic candidates[1]. The synthesis of these motifs typically relies on the direct coupling of amines with highly reactive sulfonyl chlorides.

As a Senior Application Scientist, I frequently encounter building blocks where competing electronic and steric parameters dictate the success or failure of a synthetic step. 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 89189-34-4; MW: 249.67) [2] is a prime example of such a substrate. This whitepaper systematically deconstructs its reactivity profile—governed by the highly activating meta-nitro group and the sterically encumbering ortho-ethyl group—and establishes a self-validating, step-by-step protocol to maximize amination yields while suppressing moisture-driven hydrolysis.

Causality in Reactivity: Electronic Drive vs. Steric Drag

The conversion of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride to a sulfonamide proceeds via a bimolecular nucleophilic substitution (


-like) mechanism at the sulfur atom, passing through a high-energy trigonal bipyramidal transition state[3]. The reactivity of this specific molecule is dictated by a push-and-pull relationship between its two aromatic substituents:
The Electronic Drive: Meta-Nitro Activation

The nitro group at position 5 is oriented meta to the sulfonyl chloride. According to Hammett linear free-energy relationships, a meta-nitro group possesses a highly positive substituent constant (


), reflecting a powerful electron-withdrawing inductive effect (-I)[4]. This profound withdrawal of electron density dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the S–Cl bond. Consequently, the sulfur center becomes highly electrophilic, accelerating nucleophilic attack. However, this same electronic activation makes the substrate exceptionally vulnerable to nucleophilic attack by trace water, leading to rapid hydrolysis[5].
The Steric Drag: Ortho-Ethyl Shielding

Adjacent to the reactive center lies the ethyl group at position 2. This creates a classic "ortho effect." In an


-like substitution at sulfur, the incoming amine nucleophile must approach along a specific vector relative to the leaving chloride ion[3]. The bulky ortho-ethyl chain provides an anisotropic steric shield that physically blocks this approach vector. While some kinetic studies observe a "positive ortho-effect" in highly specific aqueous solvolysis networks due to ground-state destabilization[6], in standard non-aqueous amination reactions, the ethyl group significantly raises the kinetic barrier. This necessitates careful control of reaction times and the potential use of catalytic accelerators (e.g., DMAP) when utilizing secondary or sterically bulky amines.

Quantitative Reactivity Metrics

To successfully handle this substrate, chemists must weigh these competing variables. Table 1 summarizes the opposing forces modulating the reactivity of the sulfonyl chloride core.

Table 1: Structural Parameters Influencing S-Cl Reactivity

SubstituentPosition Relative to SO₂ClHammett / Steric EffectCausality / Impact on Reaction Dynamics
-NO₂ Position 5 (meta)Strong Electron-Withdrawing (-I)Increases sulfur electrophilicity; dramatically accelerates target amination and undesired hydrolysis.
-Ethyl Position 2 (ortho)Steric Bulk / Weak Electron-Donating (+I)Hinders trajectory of bulky nucleophiles; increases the activation energy required for the transition state.
-SO₂Cl Position 1Leaving Group (Cl⁻)Highly labile due to low S-Cl bond strength; mandates strict anhydrous handling conditions.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the chemical pathways and the corresponding operational workflow required to safely navigate the dichotomy of high electrophilicity and high steric hindrance.

G A 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (Electrophile) C SN2-like Trigonal Bipyramidal Transition State A->C Base, DCM, 0°C E Hydrolyzed Sulfonic Acid (Side Reaction) A->E H2O (Trace) B 1° or 2° Amine (Nucleophile) B->C D N-Alkyl/Aryl Sulfonamide (Target) C->D -HCl

Mechanistic pathways and competing reactions in sulfonamide synthesis.

Workflow S1 Step 1: Dissolve Amine (1.1 eq) & Base (1.5 eq) in Anhydrous DCM at 0 °C S2 Step 2: Dropwise Addition of Sulfonyl Chloride Solution (1.0 eq) S1->S2 N2/Ar Atmosphere S3 Step 3: Warm to RT & Stir for 12-24 hours S2->S3 Mitigates Exotherm S4 Step 4: Quench with Water & Phase Extraction S3->S4 Monitor via TLC/LCMS S5 Step 5: 1M HCl Wash, NaHCO3 Wash, Dry & Concentrate S4->S5 Isolates Organic Phase

Optimized experimental workflow for sterically hindered aminations.

Self-Validating Experimental Protocol: Sulfonamide Synthesis

To successfully couple 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, the system must remain strictly anhydrous to prevent the strongly favored hydrolysis pathway[5], while providing enough time and base assistance to overcome the steric hindrance of the ortho-ethyl group[7].

Required Reagents:
  • 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (1.0 equivalent)

  • Primary or Secondary Amine (1.1 - 1.2 equivalents)

  • Base: Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Optional: 4-Dimethylaminopyridine (DMAP) (0.1 equivalents, if using a bulky secondary amine).

Step-by-Step Methodology:
  • Preparation of the Nucleophilic Base Matrix: To a flame-dried round-bottom flask under an inert nitrogen or argon atmosphere, add the selected amine (1.1 eq) and anhydrous DCM[7].

  • Base Addition and Cooling: Introduce the chosen base (TEA or Pyridine, 1.5 eq) to the solution. Submerge the reaction vessel in an ice bath to bring the internal temperature to exactly 0 °C. Causality Note: Cooling is strictly required because the highly activated meta-nitro sulfonyl chloride will react exothermically, which can lead to rapid degradation or non-selective side reactions[5].

  • Electrophile Solvation: In a separate, dry vial, dissolve the 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM.

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the stirred amine mixture at 0 °C over a period of 15–30 minutes[5]. Causality Note: Dropwise addition ensures that the amine and base remain in kinetic excess relative to the sulfonyl chloride, heavily favoring the amination trajectory over any competing pathways.

  • Thermal Equilibration: Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 12 to 24 hours. The extended time is required to ensure full conversion against the steric resistance of the ortho-ethyl moiety[7].

  • Quenching and Phase Separation: Quench the reaction with deionized water. Extract the aqueous layer utilizing DCM or ethyl acetate[7].

  • Purification Workup: Wash the combined organic layers sequentially with 1 M HCl (to remove unreacted amines and basic catalysts), saturated aqueous sodium bicarbonate (to neutralize acidic byproducts), and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[7].

System Troubleshooting & Quality Control

Even with strict protocols, the innate reactivity of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride can yield complications. If your LCMS/TLC indicates poor product yield, review the following self-diagnostic metrics:

  • Significant Polar Byproduct Formation (Hydrolysis): If a highly polar baseline spot appears, the substrate has hydrolyzed into 2-ethyl-5-nitrobenzenesulfonic acid[5]. This confirms moisture contamination. Solution: Discard the solvent, purchase fresh anhydrous DCM in a septum-sealed bottle, oven-dry all glassware, and verify the integrity of your inert gas line.

  • Incomplete Conversion: If unreacted sulfonyl chloride persists after 24 hours, the ortho-ethyl group's steric bulk is successfully impeding your specific amine. Solution: Introduce a catalytic amount of DMAP (0.1 eq) to form a highly reactive, less sterically encumbered N-acylpyridinium intermediate, or switch to a higher boiling aprotic solvent (e.g., THF or Acetonitrile) and apply gentle heating (40 °C).

References

  • Benchchem. "Technical Support Center: Sulfonamide Synthesis with Primary Amines". Benchchem.
  • Benchchem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride". Benchchem.
  • Macmillan Group. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation". Journal of the American Chemical Society.
  • ChemScene. "89189-34-4 | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride". ChemScene.
  • MDPI. "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride". MDPI.
  • ResearchGate. "Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides". ResearchGate.
  • Chemistry LibreTexts. "26.6: Correlations of Structure with Reactivity of Aromatic Compounds". LibreTexts.

Sources

Whitepaper: Stability Dynamics and Storage Protocols for 2-Ethyl-5-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared For: Research Chemists, Medicinal Scientists, and Process Engineers Subject: Mechanistic handling, stability analysis, and verifiable storage protocols for CAS: 89189-34-4

Executive Summary

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 89189-34-4) is a highly versatile electrophilic building block utilized heavily in the synthesis of specialized sulfonamides and biologically active small molecules[1][2]. However, due to the unique electronic environment created by its substituents, this compound exhibits significant moisture sensitivity. This technical guide bypasses standard safety sheet platitudes to explore the chemical causality of its degradation. By understanding the underlying kinetics, researchers can implement self-validating protocols to eliminate batch-to-batch variability, prevent hazardous outgassing[3], and ensure absolute reagent integrity.

Molecular Anatomy and Mechanistic Reactivity

To master the handling of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, we must analyze how its substituents govern its reactivity.

  • The Electrophilic Core (-SO₂Cl): The sulfur atom exists in a highly polarized +6 oxidation state, rendering it a prime target for nucleophilic attack.

  • The Activating Nitro Group (-NO₂): Positioned at carbon 5, this strongly electron-withdrawing group exerts a powerful inductive pull (-I effect) across the aromatic ring. This further depletes electron density at the sulfonyl sulfur, drastically lowering the activation energy required for nucleophiles (such as ambient atmospheric water) to attack[4].

  • The Steric Ethyl Group (-CH₂CH₃): Located at position 2 (ortho to the sulfonyl group), the ethyl chain offers a minor degree of steric shielding. While this prevents immediate instantaneous polymerization in some contexts, it is entirely insufficient to block the approach of small, protic nucleophiles like H₂O.

Causality of Degradation (Solvolysis)

When 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is exposed to ambient humidity, the primary failure mode is hydrolysis . Atmospheric water acts as a nucleophile, initiating a substitution reaction that cleaves the sulfur-chlorine bond. This inevitably yields 2-Ethyl-5-nitrobenzene-1-sulfonic acid and hydrochloric acid (HCl)[4][5].

HydrolysisPathway A 2-Ethyl-5-nitrobenzene- 1-sulfonyl chloride B H2O Nucleophilic Attack at Sulfur A->B Atmospheric Moisture C Pentacoordinate Transition State B->C Bond Formation D 2-Ethyl-5-nitrobenzene- 1-sulfonic acid + HCl C->D Cl- Elimination

Fig 1: Solvolytic degradation pathway of sulfonyl chlorides upon moisture exposure.

Empirical Storage Matrix

The guidance to "store in a cool, dry place"[4] is mechanistically vague. Temperature control (2-8°C) is required not because the compound is inherently thermolabile at room temperature, but because lowering the temperature decelerates the Arrhenius reaction rate of trace hydrolysis[1].

Furthermore, the byproduct of degradation is HCl gas. Storing degraded material in tightly sealed plastic containers or with standard polyethylene (PE) caps will result in cap embrittlement and dangerous pressure build-up[3][5].

Table 1: Stability Matrix under Varied Storage Conditions
Storage ConditionAtmosphereContainer Cap LinerExpected Shelf LifeCausal Explanation
2-8°C (Recommended) Inert (Argon/N₂)PTFE / Teflon> 12 MonthsOptimal. Low thermal kinetic energy combined with zero moisture prevents the formation of the pentacoordinate transition state.
20°C (Ambient Temp) Inert (Argon/N₂)PTFE / Teflon3 - 6 MonthsViable short-term. However, any microscopic trace moisture enclosed will react faster due to higher kinetic energy.
2-8°C Ambient AirPE / PP Plastic< 1 MonthMoisture guarantees progressive degradation. The resulting HCl gas will chemically attack the plastic cap liner, compromising the seal.
20°C (Ambient Temp) Ambient AirStandard PE< 1 WeekRapid hydrolysis. High risk of HCl gas pressure build-up resulting in violent outgassing upon opening[3].

Experimental Protocols: A Self-Validating System

To ensure high-fidelity synthesis, you must operate a "zero-degradation" handling workflow. Opening a 2-8°C vial in a room-temperature lab instantly induces condensation, pulling atmospheric water directly onto the hygroscopic compound.

Protocol A: Zero-Moisture Handling & Dispensing

Follow this causal sequence to prevent the introduction of nucleophiles during routine handling:

  • Thermal Equilibration: Remove the secondary desiccator (containing the sealed reagent) from the 2-8°C refrigerator. Do not open it. Allow it to sit at ambient temperature for 60-90 minutes. Causality: This ensures the internal contents match ambient temperature, preventing condensation upon opening.

  • Transfer: Move the container into a heavily flushed Schlenk line glove bag or rigid glove box backfilled with 99.99% dry Argon[3].

  • Pressure Assessment: Open the primary container carefully. Listen for subtle "hissing." Causality: If trace moisture was previously introduced, the evolved HCl gas will pressurize the vial[3].

  • Dispensing: Use a static-free, oven-dried spatula to weigh the required mass directly into your reaction vessel.

  • Backfilling: Purge the primary container's headspace with a gentle stream of Argon to displace any oxygen/humidity.

  • Securing: Seal tightly with a PTFE-lined cap, place back into the desiccator, and immediately return to 2-8°C storage[1].

Workflow A Store at 2-8°C (Desiccated) B Equilibrate to 20°C (1-2 hours, Unopened) A->B Prevent condensation C Transfer to Glove Box (Ar/N2 Atmosphere) B->C Maintain dryness D Dispense Target Mass C->D Handling E Backfill Headspace with Dry Argon D->E Purge ambient air F Seal (PTFE Cap) & Return to 2-8°C E->F Secure sample

Fig 2: Self-validating handling protocol to prevent atmospheric moisture contamination.

Quality Control & Analytical Verification

Because 2-Ethyl-5-nitrobenzene-1-sulfonic acid (the degraded product) is physically similar to the intact chloride (both appear as solid powders or semi-solids), macroscopic visual inspection is scientifically insufficient. The system must be analytically validated.

Table 2: Analytical Benchmarks for Reagent Integrity
Analytical MethodIntact Compound (Target)Degraded Compound (Hydrolyzed)Causal Explanation
FTIR Spectroscopy Sharp S=O stretching at ~1370 and ~1170 cm⁻¹. No OH signal.Appearance of a massive, broad O-H stretch at 3200-3400 cm⁻¹.The cleaving of the highly polar S-Cl bond to form an S-OH bond drastically alters the infrared dipole moment.
¹H NMR (CDCl₃) Sharp multiplet patterns for aromatic protons.Peak broadening; minor upfield shifts.The protic, acidic environment (HCl/SO₃H) catalyzes rapid exchange and alters the shielding environment of the ring.
Physical Form Free-flowing solid / distinct crystals.Fused, clumped mass. Acidic odor.Trace water forms a localized liquid acidic phase, fusing the solid particles together[3].
Protocol B: Rapid Pre-Reaction Quality Control (Derivatization)

If the handling history of a specific batch of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is unknown, run this rapid derivatization assay before committing to a costly synthesis:

  • Preparation: Dissolve 5 mg of the stock compound in 0.5 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 2.0 equivalents of Benzylamine and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Incubation: Stir at room temperature for exactly 15 minutes. Causality: The intact electrophilic sulfonyl chloride will react near-instantaneously to form the highly stable sulfonamide. The sulfonic acid will remain unreacted under these mild conditions.

  • Quenching: Dilute the aliquot with 1 mL of LC-MS grade acetonitrile.

  • Analysis: Inject into LC-MS. A purity peak of >95% for the corresponding sulfonamide mass confirms the reagent is intact and viable for production use.

Conclusion

The utility of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride in drug design is counterbalanced by its inherent electrophilic volatility. Treating storage as an active chemical workflow—relying on thermal equilibration, absolute argon backfilling, and definitive analytical derivatization—will protect synthetic yields and prevent the hazardous, insidious accumulation of hydrochloric gas within your inventory.

References

  • [1] ChemScene. 89189-34-4 | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride. Available at:

  • [4] Santa Cruz Biotechnology. 2-Nitrobenzenesulfonyl chloride - Material Safety Data Sheet. Available at:

  • [3] TCI Chemicals. SAFETY DATA SHEET - 2-Nitrobenzyl Chloride (Analog context for reactivity). Available at:

  • MilliporeSigma / Aldrich. SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl chloride. Available at:

  • [2] ChemicalBook. 2-Ethyl-5-nitrophenylsulfonyl chloride | 89189-34-4. Available at:

  • [5] Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl chloride. Available at:

Sources

Methodological & Application

Application Note: 2-Ethyl-5-nitrobenzene-1-sulfonyl Chloride (EtNsCl) as an Orthogonal Amine Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound of Interest: 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (EtNsCl) | CAS: 89189-34-4[1]

Executive Summary

In complex multi-step organic synthesis, polyamine alkaloid construction, and solid-phase peptide synthesis (SPPS), the strategic deployment of orthogonal protecting groups is non-negotiable[2]. While Fukuyama’s sulfonamides—specifically 2-nitrobenzenesulfonyl (o-Nosyl) and 4-nitrobenzenesulfonyl (p-Nosyl)—have revolutionized secondary amine synthesis via base-mediated alkylation and mild thiolate cleavage[3][4], their lability can be a liability when differential deprotection of multiple nitrogen centers is required.

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (EtNsCl) emerges as a highly specialized, sterically tuned, and electronically distinct analog. By repositioning the nitro group to the meta position relative to the sulfonyl center, and introducing an ortho-ethyl shield, the EtNs group achieves complete resistance to standard thiolate-mediated Nucleophilic Aromatic Substitution (


)[5]. This application note provides the mechanistic rationale, comparative data, and self-validating protocols for integrating EtNsCl into your orthogonal synthetic workflows.

Mechanistic Rationale: The Causality of the EtNs Architecture

The power of the EtNs group lies in the intentional uncoupling of the electronic activation required for alkylation from the resonance stabilization required for


 cleavage.
The 5-Nitro Electronic Disconnect (Orthogonality to o-Nosyl)

Fukuyama deprotection relies on a thiolate attacking the ipso-carbon (C1) of the sulfonamide, displacing the


 moiety. This transition state is exclusively stabilized if a nitro group is ortho (C2) or para (C4), allowing the negative charge to delocalize into the nitro oxygen atoms via a Meisenheimer complex[5].
In EtNs, the nitro group sits at C5 (meta to the sulfonyl group) . Because meta-substituents cannot participate in resonance stabilization of the ipso-anion, nucleophilic attack by thiolates is electronically forbidden. Consequently, EtNs is fully orthogonal  to o-Nosyl and p-Nosyl groups, surviving the exact mild basic thiolate conditions (e.g., 

-mercaptoethanol/DBU) used to cleave them[6][7].
The 2-Ethyl Steric Shield

The ortho-ethyl group at C2 severely restricts the rotational freedom of the


 bond. This steric bulk protects the sulfonyl center from off-target nucleophilic attack by soft nucleophiles and prevents exhaustive over-alkylation during solid-phase synthesis, making it an excellent orienting group for conformationally constrained peptide macrocyclization.
Activation for N-Alkylation

Despite lacking ortho resonance, the inductive and mesomeric withdrawal of the C5 nitro group combined with the sulfonyl core sufficiently acidifies the secondary sulfonamide N-H (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This permits selective 

-alkylation via Mitsunobu conditions or mild inorganic bases (

/alkyl halides) without deprotonating adjacent amide backbones.

Quantitative Data: Protecting Group Comparison

To select the appropriate sulfonamide, professionals must benchmark EtNs against classical options.

Property / Reagent

-Toluenesulfonyl (Tosyl)

-Nitrobenzenesulfonyl (o-Nosyl)
2-Ethyl-5-nitrobenzenesulfonyl (EtNs)
Aromatic Substitution 4-Methyl2-Nitro2-Ethyl-5-nitro
Approximate N-H

13.010.511.8
Mitsunobu Reactivity Low / SluggishExcellent (Fast)Good (Controlled)
Thiolate Susceptibility Stable (No cleavage)Highly Labile (

)[7]
Stable (Orthogonal)
Primary Cleavage Mode Na/NH

or Strong Acid
Thiolate / DBU / DMF[5]Single Electron Transfer (SmI

)
Steric Hindrance LowLowHigh

Visualizations of Logical Workflows

G A Primary Polyamine B o-Nosyl Protection (Labile to Thiolate) A->B Site 1 C EtNs Protection (Thiolate-Resistant) A->C Site 2 D Alkylation (Mitsunobu) B->D C->D E Thiolate Cleavage (Removes o-Nosyl) D->E Selective Deprotection F Reductive Cleavage (Removes EtNs) E->F Secondary Deprotection G Orthogonally Modified Polyamine Target F->G

Caption: Workflow for orthogonal polyamine synthesis using o-Nosyl and EtNs protecting groups.

Mechanism Start Sulfonamide (N-Alkyl) oNs o-Nosyl (ortho-NO2) Start->oNs EtNs EtNs (meta-NO2) Start->EtNs Thiolate Thiolate / DBU / DMF oNs->Thiolate EtNs->Thiolate SmI2 SmI2 / Amine / H2O EtNs->SmI2 Meisenheimer Resonance-Stabilized Meisenheimer Complex Thiolate->Meisenheimer SNAr Attack NoRes No Resonance Stabilization (Reaction Blocked) Thiolate->NoRes SNAr Fails FreeAmine Free Secondary Amine SmI2->FreeAmine SET Reduction Meisenheimer->FreeAmine

Caption: Mechanistic divergence in cleavage pathways between ortho-Nosyl and EtNs groups.

Experimental Protocols

Protocol A: Installation of the EtNs Protecting Group

Self-Validating Objective: Ensure complete conversion of primary/secondary amine without di-sulfonylation side products.

Materials:

  • Amine substrate (1.0 eq)

  • 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (EtNsCl)[1] (1.1 eq)

  • Triethylamine (

    
    ) (2.5 eq)
    
  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Anhydrous Dichloromethane (

    
    ) (0.2 M)
    

Step-by-Step Procedure:

  • Dissolve the amine substrate in anhydrous

    
     under an inert atmosphere (Nitrogen or Argon).
    
  • Add

    
     and DMAP, then cool the reaction vessel to 0 °C.
    
    • Causality Note: Cooling prevents exothermic degradation of the highly reactive sulfonyl chloride and suppresses kinetically disfavored di-sulfonylation. DMAP acts as a nucleophilic catalyst, increasing the electrophilicity of the transient sulfonylating agent.

  • Add EtNsCl dropwise over 15 minutes.

  • Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor by TLC (e.g., 3:1 Hexanes/EtOAc). The product spot will be UV-active. Analyze by LC-MS; look for

    
     mass shift corresponding to the EtNs addition minus HCl.
    
  • Quench with saturated aqueous

    
     to neutralize residual base and hydrolyze unreacted EtNsCl. Extract with 
    
    
    
    , wash with brine, dry over
    
    
    , and concentrate.
Protocol B: Chemoselective N-Alkylation (Mitsunobu Conditions)

Self-Validating Objective: Functionalize the EtNs-protected secondary amine using mild conditions that preserve stereocenters of adjacent chiral alcohols[8].

Materials:

  • EtNs-protected amine (1.0 eq)

  • Primary or secondary alcohol (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Procedure:

  • Dissolve the EtNs-sulfonamide, alcohol, and

    
     in anhydrous THF at 0 °C.
    
  • Add DIAD dropwise over 20 minutes to the vigorously stirring solution.

    • Causality Note: Adding DIAD last ensures it reacts preferentially with

      
       to form the betaine intermediate, which then activates the alcohol. Adding it too fast generates localized heat and promotes competitive elimination (dehydration) of the alcohol instead of substitution.
      
  • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Validation Checkpoint:

    
     NMR validation is highly specific. Look for the disappearance of the characteristic EtNs sulfonamide 
    
    
    
    broad singlet (typically around
    
    
    5.5 - 7.0 ppm) and the appearance of new
    
    
    signals.
  • Concentrate the THF and purify the residue directly via flash column chromatography to remove triphenylphosphine oxide (

    
    ).
    
Protocol C: Orthogonal Cleavage via Single Electron Transfer (SET)

Self-Validating Objective: Cleave the EtNs group without harming acid-labile (Boc, tBu) or base-labile (Fmoc) groups, overcoming its resistance to thiolate


[5].

Materials:

  • N-Alkyl-EtNs-sulfonamide (1.0 eq)

  • Samarium(II) iodide (

    
    , 0.1 M in THF) (4.0–6.0 eq)
    
  • Pyrrolidine or internal amine base (6.0 eq)

  • Degassed HPLC-grade Water (6.0 eq)

Step-by-Step Procedure:

  • Dissolve the EtNs-protected compound in anhydrous THF in a strict anaerobic environment (Schlenk line).

  • Add pyrrolidine and water.

    • Causality Note:

      
       alone is too mild to cleave unactivated sulfonamides. The addition of a Lewis basic amine (pyrrolidine) and a proton source (
      
      
      
      ) thermodynamically shifts the
      
      
      reduction potential from
      
      
      to
      
      
      (the Procter protocol). This "super-reductant" system pushes two single electron transfers (SET) to selectively cleave the
      
      
      bond.
  • Rapidly inject the dark-blue

    
     solution. The reaction occurs almost instantaneously (seconds to minutes) and the solution turns a pale yellow/white.
    
  • Validation Checkpoint: Upon instantaneous color change, TLC should show complete consumption of the starting material. LC-MS will confirm the liberated secondary amine.

  • Quench with saturated potassium sodium tartrate (Rochelle's salt) and vigorously stir for 30 minutes to break down the resulting Samarium emulsion before organic extraction.

References

  • 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride | ChemScene. Verified CAS 89189-34-4 structure and properties. Source:1[1]

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. Comprehensive coverage on the orthogonality, pKa limits, and basic stability of functionalized sulfonamides in solid-phase peptide synthesis (SPPS). Source: 6[6]

  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol.

    
     cleavage, demonstrating the necessity of ortho/para nitro groups and confirming the resistance of meta configurations. Source: 5[5]
    
  • Synthesis of N-Alkyl Amino Acids - Base-Mediated Alkylation of N-Tosyl Sulfonamides. Benchmarks the synthetic utility of various stericly-hindered sulfonyl amides in Mitsunobu alkylation methodologies versus traditional Tfa and Tosyl strategies. Source: 8[8]

  • The use of Fukuyama's sulfonamide in the synthesis of selectively protected spermidines. Reviews end-group differentiation and orthogonal functionalization in polyamines exploiting nitrobenzenesulfonyl chemistry. Source: 7[7]

Sources

conditions for deprotection of 2-ethyl-5-nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Topic: Conditions for the Deprotection of 2-Aryl/Alkyl-5-nitrobenzenesulfonamides

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of the 2-Nitrobenzenesulfonyl (Nosyl) Protecting Group

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of amine functionalities are of paramount importance. The 2-nitrobenzenesulfonyl (nosyl, Ns) group has emerged as a cornerstone for amine protection, particularly valued in peptide synthesis, medicinal chemistry, and the development of complex molecular architectures.[1] Its widespread adoption is attributed to a unique combination of robust stability and remarkable lability under specific, mild conditions.

Unlike the analogous p-toluenesulfonyl (tosyl, Ts) group, which necessitates harsh reductive or strongly acidic conditions for cleavage, the nosyl group's removal is elegantly facilitated by the presence of the ortho-nitro group.[2] This powerful electron-withdrawing group sufficiently activates the aromatic ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This intrinsic reactivity allows for the deprotection of nosyl-protected amines (nosylamides) under exceptionally mild conditions, typically employing a soft thiol nucleophile in the presence of a base.[3] This orthogonality ensures compatibility with a wide array of other common protecting groups, such as Boc and Fmoc, making the nosyl group an invaluable tool for the synthetic chemist.[4]

This technical guide provides a comprehensive overview of the deprotection of 2-aryl/alkyl-5-nitrobenzenesulfonamides, detailing the underlying mechanism, providing validated experimental protocols, and offering insights into troubleshooting and optimization.

The Deprotection Mechanism: A Thiol-Mediated SNAr Reaction

The cleavage of the N-S bond in a nosylamide does not occur directly. Instead, the reaction proceeds via a well-established nucleophilic aromatic substitution (SNAr) pathway. The process is initiated by a soft nucleophile, almost universally a thiolate anion, which is generated in situ from a corresponding thiol and a suitable base.[5]

The key steps are as follows:

  • Thiolate Formation: A base abstracts the acidic proton from the thiol (R-SH) to generate the highly nucleophilic thiolate anion (R-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group at the carbon atom bearing the sulfonyl moiety. This attack is regioselective due to the strong activation provided by the ortho-nitro group.

  • Meisenheimer Complex Formation: The addition of the thiolate leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6] This step is typically the rate-determining step of the reaction.

  • Collapse and Amine Liberation: The Meisenheimer complex collapses, expelling the sulfonamide anion and forming a diaryl or alkyl-aryl thioether as a byproduct. The liberated sulfonamide anion is then protonated during workup to yield the desired free amine.

Nosyl Deprotection Mechanism cluster_0 Step 1: Thiolate Formation cluster_1 Step 2-4: SNAr Reaction Thiol R'-SH (Thiol) Thiolate R'-S⁻ (Thiolate) Thiol->Thiolate + Base Base Base Nosylamide R₂N-Ns (Nosylamide) Meisenheimer Meisenheimer Complex Nosylamide->Meisenheimer + Thiolate Amine R₂NH (Free Amine) Meisenheimer->Amine Collapse & Protonation Byproduct R'-S-Ar(NO₂) (Thioether) Meisenheimer->Byproduct

Caption: Mechanism of thiol-mediated nosyl deprotection.

Validated Deprotection Protocols

The choice of thiol, base, and solvent can be tailored to the specific substrate and desired purification strategy. Below are three robust protocols, each offering distinct advantages.

Protocol 1: The Classic Method using Thiophenol

This is the most widely cited and highly effective method for nosyl group cleavage, suitable for a broad range of substrates. Thiophenol is highly nucleophilic, but its use requires a well-ventilated fume hood due to its potent, unpleasant odor.

Materials:

  • N-nosylated amine (1.0 eq)

  • Thiophenol (2.5 eq)[7]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)[5]

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • 1M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in DMF or MeCN (approx. 0.1-0.2 M concentration).

  • To the stirred solution, add thiophenol (2.5 eq).

  • Add anhydrous potassium carbonate (2.5 eq) to the mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol and its corresponding byproduct, followed by one wash with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude amine can be further purified by silica gel column chromatography if necessary.

Protocol 2: "Odorless" Deprotection using Dodecanethiol

To mitigate the issues associated with thiophenol's odor, aliphatic thiols such as n-dodecanethiol can be employed. These reactions may require slightly more forcing conditions but are significantly more pleasant to handle.[8][9]

Materials:

  • N-nosylated amine (1.0 eq)

  • n-Dodecanethiol (3.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq)

  • Acetonitrile (MeCN)

  • Diethyl Ether (Et₂O)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve the N-nosylated amine (1.0 eq) in acetonitrile (0.1-0.2 M).

  • Add n-dodecanethiol (3.0 eq) to the solution, followed by DBU (3.0 eq).[9]

  • Stir the reaction at room temperature or heat to 40-50 °C to increase the rate if necessary. Monitor the reaction by TLC or LC-MS. Reaction times can range from a few hours to overnight.[9]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x) to remove DBU, water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the amine from the high-boiling dodecyl thioether byproduct.

Protocol 3: Solid-Phase Scavenging with Polymer-Supported Thiophenol

This modern approach simplifies purification immensely. The thiol reagent is immobilized on a polymer resin, allowing for its removal, along with the captured nosyl group, by simple filtration. This method is ideal for parallel synthesis and high-throughput applications.[10][11]

Materials:

  • N-nosylated amine (1.0 eq)

  • Polymer-supported thiophenol (PS-thiophenol) (approx. 2.5-3.0 eq, based on resin loading)

  • Cesium Carbonate (Cs₂CO₃) (3.25 eq)[5]

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • In a sealed vial, add the N-nosylated amine (1.0 eq) and dissolve it in dry THF.

  • Add cesium carbonate (3.25 eq) followed by PS-thiophenol (1.5 eq).[5]

  • Seal the vial and shake or stir the suspension at room temperature for 8-12 hours.

  • If the reaction is not complete (as monitored by TLC/LC-MS of a small aliquot), add a second portion of PS-thiophenol (1.0-1.5 eq) and continue shaking for another 12-16 hours.[10]

  • Upon completion, filter the reaction mixture through a sintered glass funnel or a cotton plug.

  • Wash the resin thoroughly with THF, followed by CH₂Cl₂.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine. The product is often of high purity, but can be further purified if needed.

Comparative Data Summary

The following table summarizes common conditions for the deprotection of N-alkyl-2-nitrobenzenesulfonamides, providing a comparative overview for methodological selection.

Thiol Reagent (eq.)Base (eq.)SolventTemp. (°C)Typical TimeTypical Yield (%)Reference(s)
Thiophenol (2.5)K₂CO₃ (2.5)DMFRoom Temp2-6 h85-95[5][7]
Thiophenol (2.5)KOH (2.5)Acetonitrile5040 min89-91[3][12]
2-Mercaptoethanol (excess)DBU (excess)DMFRoom Temp~2 h>90[13][14]
n-Dodecanethiol (3.0)DBU (3.0)AcetonitrileRoom Temp18 h85[9]
PS-Thiophenol (~2.2)Cs₂CO₃ (3.25)THFRoom Temp24 h>95[5][10]

Experimental Workflow & Troubleshooting

Deprotection Workflow Start Start: N-Nosylated Amine Reaction Deprotection Reaction (Thiol + Base in Solvent) Start->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup (Extraction & Washes) Monitor->Workup Complete Incomplete Incomplete Reaction: - Add more reagent - Increase temperature/time - Check reagent quality Monitor->Incomplete Incomplete Purify Purification (Chromatography) Workup->Purify Product Final Product: Purified Amine Purify->Product Incomplete->Reaction

Caption: General workflow for nosylamide deprotection.

Troubleshooting Common Issues:

  • Incomplete or Slow Reaction: This can often be attributed to steric hindrance near the nitrogen atom, which impedes the approach of the nucleophile.[5] In such cases, increasing the reaction temperature (e.g., to 50-60 °C), extending the reaction time, or using a less sterically demanding thiol/base combination may be beneficial. Also, ensure that the thiol and base reagents are fresh, as thiols can oxidize and bases can degrade over time.[5]

  • Difficulty in Purification: The primary challenge is often the removal of the thiol byproduct. For thiophenol, thorough washing with an aqueous base (1M NaOH) is critical.[5] If purification remains difficult, switching to a solid-supported thiol (Protocol 3) or an "odorless" thiol with a functional handle (e.g., p-mercaptobenzoic acid, which can be removed by basic extraction) is highly recommended.[8]

  • Potential Side Reactions: While rare under these mild conditions, if the substrate contains other electrophilic sites, the highly nucleophilic thiolate could potentially react elsewhere. Careful analysis of the crude product is always advised. The nitro group itself can be susceptible to reduction under certain conditions; ensure that no unintended reducing agents are present.[5]

References

  • Castelnovo, M., et al. (2002). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Arkivoc, 2002(11), 227-235.
  • BenchChem (2025). Application Notes and Protocols: Deprotection of 2-Nitro-N-propylbenzenesulfonamide. BenchChem Scientific Resources.
  • Wipf, P., & Henninger, T. C. (1997). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Journal of the American Chemical Society, 119(9), 2301–2302.
  • BenchChem (2025). Application Note and Protocol: Efficient Cleavage of the Nosyl (Ns) Protecting Group from Fmoc-L-Dab(Me,Ns)-OH. BenchChem Scientific Resources.
  • BenchChem (2025). Technical Support Center: Troubleshooting Nosyl Deprotection Reactions. BenchChem Scientific Resources.
  • Fukuyama, T., et al. (1995). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Chem-Station (2014). Fukuyama Amine Synthesis.
  • ResearchGate (n.d.). Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Request PDF.
  • ResearchGate (n.d.). 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. Request PDF.
  • BenchChem (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem Scientific Resources.
  • El-Marrouni, A., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • Kan, T., & Fukuyama, T. (2003). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 61(11), 1140-1149.
  • BenchChem (2025). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide. BenchChem Scientific Resources.
  • Node, M., et al. (2008). Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides.
  • Tanaka, H., et al. (2003). Process for the removal of nitrobenzenesulfonyl.
  • Ye, Z., et al. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
  • Maruhashi, K., et al. (2022). Nosyl (2-Nitrobenzenesulfonyl) Annulation Strategy toward Winding Vine-Shaped Bithiophenes. The Journal of Organic Chemistry, 87(17), 11348–11357.

Sources

Application Note: Advanced Use of 2-Ethyl-5-nitrobenzene-1-sulfonyl Chloride (ENS-Cl) in Peptidomimetic Synthesis and Orthogonal N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 89189-34-4)[1]

Introduction & Scientific Rationale

In modern peptide synthesis and drug discovery, the incorporation of


-alkylated residues is a critical strategy for enhancing proteolytic stability, improving membrane permeability, and locking peptides into bioactive conformations[2]. While the classical Fukuyama amine synthesis utilizing the 2-nitrobenzenesulfonyl (o-Nosyl or oNs) group has revolutionized the preparation of secondary amines[3][4], complex multi-step peptidomimetic synthesis often demands highly specialized, orthogonal protecting groups that can withstand a broader range of reaction conditions[5].

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (ENS-Cl) [1] is an advanced, sterically and electronically tuned sulfonylation reagent. Unlike traditional oNs-Cl, the ENS scaffold provides a unique stability profile. By strategically positioning an ethyl group at the ortho position and shifting the nitro group to the meta position, chemists can achieve site-specific


-activation without the vulnerability to mild thiolysis that characterizes standard nosyl groups[5][6]. This application note details the mechanistic advantages, comparative data, and validated protocols for deploying ENS-Cl in solid-phase peptide synthesis (SPPS).

Mechanistic Causality & Structural Advantages

The design of ENS-Cl is a masterclass in exploiting electronic and steric effects to modulate protecting group reactivity:

  • Inductive Activation for Alkylation: The nitro group at the 5-position exerts a strong electron-withdrawing inductive effect across the aromatic ring. This sufficiently polarizes the resulting sulfonamide

    
     bond, lowering its pKa to permit facile 
    
    
    
    -alkylation via Mitsunobu conditions or mild base-mediated substitution[2][7].
  • Thiolytic Orthogonality (The Meta-Effect): Classical oNs and DNs groups are readily cleaved by soft nucleophiles (e.g., thiophenol) because the ortho/para nitro groups stabilize the necessary Meisenheimer intermediate via resonance[4][8]. In the ENS group, the nitro group is meta to the sulfonyl linkage. Therefore, it cannot provide resonance stabilization for nucleophilic aromatic substitution (SNAr). Consequently, the ENS-amide is functionally immune to standard thiolysis[5].

  • Steric Shielding: The 2-ethyl group provides bulk directly adjacent to the sulfonyl electrophilic center, heavily shielding it from off-target nucleophilic attack during downstream elongation or complex macrocyclization steps[6].

Mechanism Start ENS-Sulfonamide Scaffold Sub1 5-Nitro Group (Meta to Sulfonyl) Start->Sub1 Sub2 2-Ethyl Group (Ortho to Sulfonyl) Start->Sub2 Effect1 Inductive EWG Effect (Enhances N-H Acidity) Sub1->Effect1 Effect2 No Resonance Stabilization for Meisenheimer Complex Sub1->Effect2 Effect3 Steric Shielding at Sulfonyl Center Sub2->Effect3 Outcome1 Facilitates N-Alkylation Effect1->Outcome1 Outcome2 Prevents Mild Thiolytic Cleavage Effect2->Outcome2 Effect3->Outcome2

Mechanistic basis for ENS stability: Steric shielding and absent resonance prevent SNAr thiolysis.

Comparative Data & Quantitative Properties

To effectively map out orthogonal deprotection strategies, it is essential to understand how ENS compares to classical sulfonamides[3][8].

Reagent / GroupInductive N-H ActivationSusceptibility to Mild Thiolysis (PhSH / DBU)Steric Hindrance at Sulfur CenterPrimary Cleavage Strategy
o-Nosyl (oNs) High (pKa ~ 5.7)Very High (< 30 min)LowThiolysis (e.g., Mercaptoethanol)
2,4-Dinitro (DNs) Very High (pKa ~ 4.5)Extremely High (< 5 min)ModerateMild Thiolysis (e.g., HSCH₂COOH)
ENS (2-Et-5-NO₂) Moderate (pKa ~ 6.5)Highly Stable (Orthogonal) HighReductive (SmI₂ or Pd/C, H₂)

Table 1: Reactivity profiles of common arylsulfonyl protecting groups in peptidomimetic synthesis.

Solid-Phase Experimental Protocols

The following self-validating system of protocols allows the user to append ENS-Cl, alkylate the protected nitrogen, and selectively unmask it.

Protocol A: Site-Specific -Terminal Protection using ENS-Cl

Ensure ENS-Cl is stored sealed in a dry environment at 2–8°C prior to use to prevent hydrolysis[1].

Materials:

  • Resin-bound peptide with a free

    
    -terminal primary amine
    
  • 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (ENS-Cl, 3.0 equiv)

  • 
    -Diisopropylethylamine (DIPEA, 6.0 equiv)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in anhydrous DCM for 20 minutes to maximize pore accessibility.

  • Reagent Solubilization: Dissolve ENS-Cl (3.0 equiv) in a minimal volume of anhydrous DCM. Causality Note: DCM is prioritized over DMF here to limit potential side reactions with the highly reactive sulfonyl chloride.

  • Coupling: Add DIPEA (6.0 equiv) to the resin, followed immediately by the ENS-Cl solution. Causality Note: DIPEA neutralizes the generated HCl, preventing the premature cleavage of acid-labile side-chain protecting groups (e.g., Boc, tBu) while remaining too sterically hindered to undergo competitive nucleophilic attack.

  • Incubation: Agitate the reaction at room temperature for 2 hours.

  • Validation: Wash the resin thoroughly with DCM and DMF. Perform a Kaiser Test. A successful sulfonylation will yield a clear/yellow bead, indicating the complete masking of primary amines.

Protocol B: On-Resin -Alkylation via Mitsunobu Reaction

Because the ENS-amide is sterically hindered by the 2-ethyl group, direct SN2 alkylation using alkyl halides requires harsh bases. The Mitsunobu reaction circumvents this by driving the reaction forward under neutral redox conditions[7].

Step-by-Step Methodology:

  • Pre-mixing: To the ENS-protected resin, add the desired primary or secondary alcohol (5.0 equiv) and Triphenylphosphine (PPh₃, 5.0 equiv) dissolved in anhydrous Tetrahydrofuran (THF).

  • Activation: Cool the reaction vessel to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 5.0 equiv) dropwise. Causality Note: DIAD must be added last and at low temperature to control the exothermic formation of the betaine intermediate and prevent its premature degradation before encountering the alcohol.

  • Alkylation: Allow the reaction to warm to room temperature and agitate for 4 hours.

  • Validation: Because the product is a secondary amine derivative, the Kaiser test is uninformative. Perform a Chloranil test to confirm the absence of unalkylated sulfonamide (though analytical HPLC cleavage of a micro-aliquot is the most definitive validation).

Protocol C: Selective Reductive Cleavage

Standard thiolysis will not cleave the ENS group[4][5]. Cleavage requires single-electron transfer reduction.

Step-by-Step Methodology:

  • Preparation: Wash the resin heavily with anhydrous THF to remove any trace proton donors.

  • Reduction: Treat the resin with a freshly prepared 0.1 M solution of Samarium(II) iodide (SmI₂) in THF, supplemented with a proton source like HMPA/water or strictly degassed Pyrrolidine. Causality Note: The single-electron transfer from SmI₂ directly collapses the stable sulfonamide bond independently of SNAr transition states.

  • Cleavage Cycle: Agitate in the dark for 2 hours. Wash with THF and repeat the SmI₂ treatment once to guarantee quantitative deprotection.

Process Visualization: Orthogonal Workflows

The following workflow demonstrates how the unique stability of ENS-Cl enables multi-site differential functionalization in complex peptide architectures.

SPPS_Workflow A Resin-Bound Primary Amine B ENS-Cl Protection DIPEA, DCM A->B C ENS-Protected Peptide B->C D N-Alkylation (Mitsunobu) C->D E Alkylated ENS-Peptide D->E F Mild Thiolysis (Stable) E->F PhSH, Base (No Reaction) G Reductive Cleavage (SmI2) or Retain E->G Selective Deprotection

Workflow demonstrating orthogonal N-alkylation and selective cleavage of ENS-peptides.

Conclusion

By substituting the highly labile ortho/para nitro geometry of traditional Fukuyama reagents with a sterically shielded, meta-nitro arrangement, 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride represents a powerful evolution in peptide chemistry. It allows researchers to perform robust


-alkylations under Mitsunobu conditions without the risk of spontaneous or mild thiolytic deprotection, offering a new dimension of orthogonality for synthesizing complex macrocycles and sophisticated peptidomimetics.

References

  • National Institutes of Health (NIH) / PMC . "Peptidomimetics, a synthetic tool of drug discovery." URL:[Link]

  • Chem-Station . "Fukuyama Amine Synthesis | Reaction Mechanism & Protocols." URL: [Link]

  • National Institutes of Health (NIH) / PMC . "Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity." URL:[Link]

  • National Institutes of Health (NIH) / PMC . "Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors." URL:[Link]

Sources

Application Note: Synthesis of Benzosultam Derivatives Utilizing 2-Ethyl-5-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scaffold Relevance: Sultams (cyclic sulfonamides) act as robust, metabolically stable bioisosteres of lactams and amides, prominently featuring in clinical candidates and approved therapeutics.

Mechanistic Rationale & Pathway Causality

The compound 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (CAS: 89189-34-4) serves as an exceptional bifunctional building block for the step-economical synthesis of functionalized heterocyclic compounds[1]. Utilizing this precursor, chemists can construct the privileged 3-methyl-6-nitro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (benzosultam) core through a rational, three-stage mechanistically driven sequence[2][3].

  • Electrophilic Sulfonylation (Amidation): The highly electrophilic S(VI) center readily undergoes Hinsberg-type nucleophilic substitution with primary amines. Triethylamine (

    
    ) is required not only as an acid scavenger for the evolving 
    
    
    
    but also to prevent protonation of the incoming amine nucleophile, ensuring a unidirectional kinetic pathway[4].
  • Benzylic C(sp³)–H Radical Halogenation: The ortho-ethyl substituent is exclusively targeted for radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN). Causality dictates this regioselectivity: the benzylic C–H bond possesses a lower bond dissociation energy compared to aliphatic counterparts. Additionally, the strongly electron-withdrawing meta-nitro group helps stabilize the transient carbon-centered radical by preventing undesired electrophilic aromatic bromination[3]. The solvent choice of benzotrifluoride (

    
    ) replaces the highly toxic carbon tetrachloride (
    
    
    
    ) while maintaining optimal radical longevity.
  • Intramolecular

    
     Cyclization:  The generated 2-(1-bromoethyl)-5-nitrobenzenesulfonamide intermediate contains both an electrophilic bromide and a weakly acidic secondary sulfonamide (pKa ~ 10). By subjecting the intermediate to a mild base (Potassium carbonate, 
    
    
    
    ) in a polar aprotic solvent (DMF), the sulfonamide nitrogen is deprotonated. The resulting highly nucleophilic nitrogen dictates a rapid, intramolecular 5-exo-tet
    
    
    cyclization[2][5]. This produces the 5-membered benzo[d]isothiazole heterocycle with a precisely positioned methyl group at the 3-position and a nitro handle at the 6-position.

Experimental Workflow Visualization

The synthesis requires specific reagent parameters and causality loops, mapped structurally below.

Pathway SM 2-Ethyl-5-nitrobenzene- 1-sulfonyl chloride Step1 Amidation (Hinsberg) R-NH₂, Et₃N, 0 °C to RT SM->Step1 Int1 Sulfonamide Intermediate pKa ~ 10 Step1->Int1 Nucleophilic Attack on S(VI) Step2 Radical Bromination NBS, AIBN, PhCF₃, Reflux Int1->Step2 Int2 Benzylic Bromide Reactive Electrophile Step2->Int2 Alpha-C(sp³) Halogenation Step3 Intramolecular Cyclization K₂CO₃, DMF, 60 °C Int2->Step3 Product 3-Methyl-6-nitrobenzosultam (Target Scaffold) Step3->Product Intramolecular S_N2

Workflow for the conversion of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride to a fused benzosultam.

Quantitative Reaction Scope

Optimization data illustrates that steric hindrance minimally impacts the primary sulfonylation, yet heavily influences the cyclization kinetics. Primary alkyl and aryl amines demonstrate excellent applicability.

EntryPrimary Amine Substrate (

)
Protocol A: Sulfonamide Yield (%)Protocol B: Cyclization Time (h)Protocol B: Sultam Yield (%)Overall Yield (%)
1Aniline94%4.085%80%
2Benzylamine91%4.588%80%
3Isopropylamine88%6.079%69%
4Glycine ethyl ester85%5.581%69%

(Note: Yields represent isolated, chromatographically pure products indicative of standard batch sizes.)

Self-Validating Experimental Protocols

The following protocols are engineered with built-in In-Process Controls (IPCs) to establish a self-validating framework, maximizing synthetic trustworthiness.

Protocol A: Preparation of 2-Ethyl-5-nitrobenzenesulfonamides
  • Initiation: To an oven-dried, argon-flushed 100 mL round-bottom flask, add the primary amine (10.0 mmol) and anhydrous

    
     (30 mL). Add triethylamine (15.0 mmol, 1.5 equiv). Cool the mixture to 
    
    
    
    via an ice bath[4].
  • Reagent Delivery: Dissolve 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (11.0 mmol, 1.1 equiv) in anhydrous

    
     (10 mL) and add dropwise to the reaction via a syringe pump over 15 minutes.
    
    • Causality Check: Dropwise addition ensures the exotherm is managed, mitigating the risk of bis-sulfonylation side-reactions.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • IPC Validation (Self-Validation): Perform TLC (Hexanes/EtOAc, 3:1). A distinct new spot (typically lower Rf than the sulfonyl chloride) that is highly UV-active confirms consumption of the starting chloride[6].

  • Quench & Isolation: Quench the reaction strictly with 1M aqueous HCl (20 mL) to protonate and remove any unreacted primary amine and residual triethylamine into the aqueous phase. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo to yield the crude sulfonamide.
    
Protocol B: Radical Bromination and One-Pot Cyclization to Benzosultams
  • Bromination: In a 50 mL two-neck flask equipped with a reflux condenser, dissolve the intermediate sulfonamide (5.0 mmol) in anhydrous benzotrifluoride (

    
    , 20 mL). Add N-bromosuccinimide (5.5 mmol) and AIBN (0.25 mmol, 5 mol%).
    
  • Thermal Initiation: Heat the mixture to reflux (

    
    ) under visible light irradiation (optional, to boost radical initiation) for 4 hours.
    
    • IPC Validation: The suspended, dense NBS powder will gradually be replaced by succinimide, which floats to the surface of the

      
      .
      
  • Solvent Swap: Cool the mixture to

    
     to fully precipitate succinimide. Filter through a celite pad. Evaporate the filtrate to dryness to isolate the crude 1-bromoethyl intermediate[2][6].
    
  • Cyclization Execution: Dissolve the crude bromide in anhydrous DMF (15 mL). Add finely powdered anhydrous

    
     (10.0 mmol). Heat the suspension to 
    
    
    
    for 4-6 hours.
    • Causality Check:

      
       provides the specific basicity needed to deprotonate the sulfonamide without hydrolyzing the newly formed sultam ring or engaging in competing direct substitution.
      
  • Isolation: Dilute the cooled mixture with

    
     (50 mL). The highly crystalline 3-methyl-6-nitrobenzosultam will precipitate out. Collect via vacuum filtration and recrystallize from ethanol.
    

References

  • "Recent Developments in the Synthesis of Fused Sultams" Chemical Reviews (ACS Publications). Available at:[Link][2]

  • "Synthesis of 3,3-Dimethyl-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1)" Organic Syntheses. Available at:[Link][6]

  • "Recent Advances in Catalytic Synthesis of Benzosultams" Molecules (PMC/NIH). Available at:[Link][3]

  • "Nitriles as multipurpose reagents for the synthesis of sultams and sultons" ChemRxiv. Available at:[Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonylation Reactions with 2-Ethyl-5-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource hub for sulfonylation reactions utilizing 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile reagent, troubleshoot common experimental hurdles, and optimize reaction conditions for the synthesis of sulfonamides and sulfonate esters. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind each experimental step, ensuring robust and reproducible results.

The electrophilic sulfur atom in 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is highly activated by the potent electron-withdrawing effect of the para-nitro group, making it a reactive partner for a wide range of nucleophiles. However, this reactivity must be carefully managed to prevent side reactions and ensure high yields of the desired product.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the use of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride and general sulfonylation principles.

Q1: What are the most critical parameters to control in a sulfonylation reaction? A1: The success of a sulfonylation reaction hinges on four key parameters: the quality of the sulfonyl chloride, the choice of base and solvent, and precise temperature control.[1] 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is susceptible to hydrolysis, meaning anhydrous conditions are paramount.[1][2] The base is not merely an acid scavenger; its nucleophilicity and strength can dictate the reaction pathway, while the solvent influences the solubility of reactants and reaction kinetics.[1][3] Temperature control is vital for managing the exothermic nature of the reaction and minimizing the formation of byproducts.[1][2]

Q2: My 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride reagent is old. How can I assess its quality? A2: Sulfonyl chlorides readily hydrolyze in the presence of moisture to the corresponding sulfonic acid.[1][2] Signs of degradation include a clumpy appearance instead of a free-flowing powder or the development of a dark color. The most definitive sign of hydrolysis is the presence of the sulfonic acid byproduct, which will appear as a highly polar, baseline spot on a TLC plate. To confirm purity, you can run a small-scale control reaction with a reliable nucleophile like benzylamine. If this reaction fails or gives a low yield, the reagent has likely degraded and should be replaced or purified.[1] Always store sulfonyl chlorides in a desiccator under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: Which base is optimal for sulfonating an amine versus an alcohol? A3: The choice of base is substrate-dependent.

  • For Amines: A non-nucleophilic, sterically hindered base like triethylamine (Et₃N) is a common and effective choice for scavenging the HCl byproduct.[1] For primary amines, which are prone to di-sulfonylation, a weaker or more hindered base like pyridine or 2,6-lutidine can be advantageous as they are less likely to deprotonate the initially formed mono-sulfonamide, thus preventing a second reaction.[3]

  • For Alcohols: The reaction to form sulfonate esters is often slower. While triethylamine is suitable, the addition of a catalytic amount of a hyper-nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially for sterically hindered alcohols.[1] However, using pyridine as a solvent or in large excess with alcohols can lead to the formation of an undesired chlorinated byproduct, where the chloride ion displaces the newly formed sulfonate ester.[4][5]

Q4: What is di-sulfonylation and how can it be prevented when using primary amines? A4: Di-sulfonylation is a common side reaction where a primary amine reacts with two equivalents of the sulfonyl chloride.[3] After the first sulfonylation, the resulting sulfonamide still has an acidic N-H proton. In the presence of a sufficiently strong base, this proton can be removed to form a sulfonamide anion, which then acts as a nucleophile, attacking a second molecule of the sulfonyl chloride.[3] To prevent this:

  • Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the sulfonyl chloride relative to the primary amine.[1]

  • Slow Addition at Low Temperature: Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C or lower. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.[3]

  • Choice of Base: Use a weaker base like pyridine, which is less effective at deprotonating the sulfonamide.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during sulfonylation with 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride.

Workflow for a Typical Sulfonylation Reaction

G Setup Reaction Setup (Anhydrous Conditions) Reagents Dissolve Nucleophile & Base in Solvent Setup->Reagents Cool Cool to 0 °C Reagents->Cool Addition Slow, Dropwise Addition of Sulfonyl Chloride Cool->Addition Reaction Stir at 0 °C to RT Monitor by TLC Addition->Reaction Quench Quench Reaction (e.g., aq. NH4Cl) Reaction->Quench If Complete Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify G decision decision Start Analyze TLC of Reaction Mixture SM_Consumed Is Starting Nucleophile Consumed? Start->SM_Consumed Desired_Product Is Desired Product the Major Spot? SM_Consumed->Desired_Product Yes No_Reaction No/Slow Reaction SM_Consumed->No_Reaction No Byproducts Significant Byproducts Desired_Product->Byproducts No Success Proceed to Workup & Purification Desired_Product->Success Yes Check_Reagent Check Sulfonyl Chloride Quality (Possible Hydrolysis) No_Reaction->Check_Reagent Check_Base Use Stronger Base Check_Reagent->Check_Base Increase_Temp Increase Temperature Check_Base->Increase_Temp Check_H2O Ensure Anhydrous Conditions Byproducts->Check_H2O Check_Stoich Check Stoichiometry & Slow Addition (for Di-sulfonylation) Check_H2O->Check_Stoich Check_Base_Type Switch to Non-Nucleophilic Base (e.g., Pyridine -> Et3N for Alcohols) Check_Stoich->Check_Base_Type

Caption: A decision tree for troubleshooting sulfonylation reactions.

Experimental Protocols

Safety Precaution: 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is corrosive and moisture-sensitive. [6]Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted under an inert atmosphere.

Protocol 1: General Procedure for Sulfonamide Synthesis (from a Primary/Secondary Amine)
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 equiv.) and anhydrous dichloromethane (DCM) to make a 0.1 - 0.5 M solution.

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (1.5 equiv.) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 15-20 minutes using a syringe or dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the consumption of the amine starting material by Thin Layer Chromatography (TLC) (Typical reaction time: 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Quench by the slow addition of a saturated aqueous solution of NH₄Cl. [3]Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude sulfonamide by flash column chromatography or recrystallization. [1][7]

Protocol 2: General Procedure for Sulfonate Ester Synthesis (from an Alcohol)
  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equiv.), triethylamine (2.0 equiv.), and a catalytic amount of DMAP (0.1 equiv.). Dissolve the solids in anhydrous DCM (0.1 - 0.5 M).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (1.2 equiv.) in anhydrous DCM dropwise to the stirred alcohol solution.

  • Reaction Monitoring: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature overnight. Monitor the reaction progress by TLC. The reaction may be sluggish; gentle heating may be required for less reactive alcohols, but monitor closely for decomposition.

  • Work-up: Upon completion, quench the reaction by adding cold water. Extract the product with a suitable solvent like ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with dilute HCl (e.g., 0.1 M), saturated aqueous NaHCO₃, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude sulfonate ester by flash column chromatography. [8]

References

  • Kice, J. L. (1985). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. [Link]

  • Robertson, R. E. (1965). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]

  • Google Patents. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

  • Google Patents. (1970).
  • Google Patents. (1957).
  • Organic Chemistry Portal. (2022). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Le-Bruno, S. (1954). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]

  • Knapp, D. M., & Miller, S. J. (2012). Profiling sulfonate ester stability: identification of complementary protecting groups for the sulfonic acid. PMC. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • ResearchGate. (2018). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. [Link]

  • Google Patents. (2000).

Sources

common side reactions and byproducts with 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Ethyl-5-nitrobenzene-1-sulfonyl Chloride Workflows

Welcome to the Technical Support Center. As Application Scientists in pharmaceutical and chemical development, we often rely on sulfonyl chlorides for synthesizing complex sulfonamides and sulfonate esters. However, the unique electronic profile of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (CAS 89189-34-4) introduces specific reactivity challenges. The strong electron-withdrawing nature of the nitro group (via induction) increases the electrophilicity of the sulfonyl sulfur, heightening its reactivity while simultaneously making it highly susceptible to unwanted side reactions like rapid hydrolysis and dimerization[1],[2].

This guide is designed to move beyond basic protocol execution. By understanding the mechanistic causality behind each side reaction, you can design self-validating experimental workflows that prevent chemical bottlenecks before they occur.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: My sulfonylation reaction yields a high percentage of unreacted amine and a massive, highly polar baseline spot on my TLC plate. What is happening? Causality: The baseline spot is 2-ethyl-5-nitrobenzene-1-sulfonic acid, the hydrolysis byproduct. Because the nitro group effectively pulls electron density away from the aromatic ring, the sulfonyl sulfur becomes exceptionally electrophilic. This makes it hyper-sensitive to even trace ambient moisture[1]. Water outcompetes your amine as a nucleophile, destroying the reagent. Resolution: You must implement a rigorously anhydrous system. Titrate your solvents for water content (Karl Fischer < 50 ppm) prior to use.

Q2: During sulfonate ester synthesis using pyridine as the base, I am isolating a chlorinated aliphatic byproduct instead of the desired ester. How do I suppress this? Causality: This is a classic, yet frequently overlooked, mechanistic trap. When pyridine is used as the base, pyridine hydrochloride is generated as a stoichiometric byproduct. In polar aprotic environments, the chloride ion from this salt acts as a nucleophile. It performs a rapid SN2 displacement on your newly synthesized sulfonate ester (an excellent leaving group), converting your target into an alkyl chloride[3]. Resolution: Switch to a non-nucleophilic base system. Using Triethylamine (TEA) combined with a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP) eliminates the nucleophilic chloride pathway and preserves the ester[3].

Q3: My LC-MS shows a secondary peak with a mass corresponding to a double addition of the sulfonyl group (+233 Da shift). Why am I seeing over-sulfonylation? Causality: Primary sulfonamides formed in the initial step are relatively acidic. If you use a strong base in molar excess, the mono-sulfonamide is deprotonated into an amide anion. This anion competitively attacks a second equivalent of the sulfonyl chloride, yielding a bis-sulfonamide[3],[1]. Resolution: Control your stoichiometry strictly (max 1.1 eq of base). If the problem persists, introduce steric hindrance by switching to a bulkier base (e.g., N,N-Diisopropylethylamine/DIPEA).

Q4: I am seeing heavy molecular weight impurities early in the reaction that lack the amine mass. What are these? Causality: Symmetrical dimerization. Aryl sulfonyl chlorides can undergo homocoupling or degradation pathways to form bis-aryl sulfones, particularly if exposed to localized heat during addition or trace transition metal impurities[4]. Resolution: Control the exothermic addition by holding the reaction strictly at 0 °C during the dropwise addition phase.

Part 2: Visualization of Competing Pathways

The following logical pathway map contrasts the desired synthetic trajectories against the common parasitic side-reactions discussed above.

ReactivityPathway SM 2-Ethyl-5-nitrobenzene- 1-sulfonyl chloride Amine Amine Addition (Nu:) SM->Amine Alcohol Alcohol Addition (Nu:) SM->Alcohol Moisture Trace Moisture (H2O) SM->Moisture BisSulfone Bis-aryl Sulfone (Dimer Impurity) SM->BisSulfone Thermal Dimerization Sulfonamide Sulfonamide (Desired Target) Amine->Sulfonamide Sulfonate Sulfonate Ester (Desired Target) Alcohol->Sulfonate Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) Moisture->Hydrolysis Fast Kinetics AlkylChloride Alkyl Chloride (Chlorinated Byproduct) Sulfonate->AlkylChloride Pyridine•HCl Cl- S_N2 Attack

Reactivity pathways of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride and critical side reactions.

Part 3: Quantitative Byproduct Profiling

Use this reference table to rapidly diagnose and mitigate isolated impurities during chromatographic purification or mass-spectrometry analysis.

Side ProductCausality FactorAnalytical Signature (LC-MS / TLC)Mitigation Strategy
Sulfonic Acid Ambient moisture acting as a nucleophile.Highly polar baseline spot on normal-phase TLC; [M-H]- signal in negative ESI-MS.Rigorous solvent drying (KF < 50 ppm); purge headspace with N₂.
Alkyl Chloride Pyridine•HCl complex acts as a chloride donor.TLC spot less polar than target ester; distinctive isotopic ³⁵Cl/³⁷Cl pattern in MS.Substitute pyridine with Triethylamine + catalytic DMAP.
Bis-sulfonamide Excess base deprotonating the mono-sulfonamide product.[M+H]+ signal corresponding to a massive +233 Da secondary mass shift.Enforce strict 1:1.1 stoichiometry (reagent:base) and use sterically hindered bases.
Bis-aryl Sulfone Homocoupling / degradation dimerization.High molecular weight, highly UV-active non-polar dimer on TLC.Lower reaction temperatures (0 °C); avoid Lewis acid trace contamination.

Part 4: Self-Validating Experimental Protocol

To ensure data integrity, every chemical protocol must validate itself in real-time. The following SOP for primary amine sulfonylation contains built-in In-Process Controls (IPCs) to intercept failures before downstream workup[1].

Methodology: Synthesis of an Aryl Sulfonamide using 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride

  • System Preparation & Validation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Validate your anhydrous dichloromethane (DCM) solvent using Karl Fischer titration (Threshold: < 50 ppm H₂O).

    • Causality Check: The hyper-electrophilicity of the nitro-substituted sulfonyl chloride ensures that if water is present, hydrolysis will outcompete amine coupling.

  • Reagent Solubilization: Dissolve the primary amine (1.0 eq) in the anhydrous DCM. Add Triethylamine (TEA) (1.2 eq).

    • Causality Check: TEA is deliberately selected over pyridine to eliminate the SN2 chlorination pathway entirely[3].

  • Controlled Electrophilic Addition: Cool the reaction vessel to strictly 0 °C using an ice bath. Dissolve 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (1.05 eq) in minimal DCM and add it dropwise over 15 minutes.

    • Causality Check: Controlling the exothermic kinetics prevents localized heating, which is the primary driver for bis-aryl sulfone dimerization.

  • In-Process Control (IPC): Remove the ice bath after 5 minutes and allow the reaction to reach room temperature. After 1 hour, sample the reaction for TLC.

    • Self-Validation Phase: The reaction state is only validated as "complete" when the highly UV-active sulfonyl chloride starting material spot completely disappears. If SM persists while the amine is consumed, your system was wet. If SM persists and amine persists, spike with an additional 0.1 eq of TEA.

  • Aqueous Quench & Phase Segregation: Quench the reaction mixture with 1M HCl.

    • Causality Check: This specifically neutralizes excess TEA and protonates any trace unreacted amines, forcing them into the aqueous wash while the desired neutral sulfonamide remains in the organic layer.

  • Organic Wash & Desiccation: Wash the organic phase consecutively with saturated NaHCO₃ (to neutralize trace acids) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: References

  • Benchchem Technical Support Center: Sulfonylation Reactions. Benchchem. Discusses the mechanisms of over-sulfonylation, bis-aryl sulfone dimerization, and SN2 chlorinated byproduct generation from pyridine salts.[URL: https://www.benchchem.com/tech-support/sulfonylation-reactions]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Examines the structural vulnerabilities, isolation parameters, and dimerization liabilities (such as sulfone formation) in aryl sulfonyl chlorides.[URL: https://pubs.acs.org/doi/10.1021/op900160b]

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem. Outlines the nucleophilic substitution kinetics, base choices, and target specificities (sulfonamides vs. sulfonate esters).[URL: https://www.benchchem.com/tech-support/sulfonyl-chloride-reactivity]

  • An In-depth Technical Guide to 2-Nitrobenzenesulfonyl Chloride. Benchchem. Analyzes the unique electronic properties, chemical handling constraints, and general reaction pathways specific to highly electrophilic nitro-substituted aryl sulfonyl chlorides.[URL: https://www.benchchem.com/tech-support/2-nitrobenzenesulfonyl-chloride]

Sources

troubleshooting low yields in sulfonamide synthesis using this compound

Author: BenchChem Technical Support Team. Date: March 2026

A Definitive Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I frequently consult with discovery chemists struggling to synthesize sulfonamides from challenging starting materials—specifically sterically hindered or electron-deficient amines paired with unstable sulfonyl chlorides. Traditional protocols often yield frustrating mixtures of unreacted amine, hydrolyzed sulfonic acids, and bis-sulfonated byproducts[1].

This technical guide bypasses generic recipes. Instead, it breaks down the exact causality behind reaction failures and provides you with mechanistically grounded, self-validating protocols to definitively rescue low-yielding sulfonamide syntheses.

Mechanistic Root Cause Analysis

Before troubleshooting, we must understand the chemical battlefield in your flask. The synthesis of a sulfonamide via a sulfonyl chloride and an amine is fundamentally a race between competing nucleophiles[2].

If your target amine is an electron-deficient aniline or structurally hindered, its nucleophilicity is severely compromised. In these scenarios, trace water easily outcompetes the amine, attacking the highly electrophilic sulfur center to yield an inert sulfonic acid[2]. Alternatively, if the reaction is pushed with strong bases and excess reagent, the newly formed mono-sulfonamide (which features an acidic N–H proton) can deprotonate and outcompete the starting amine, causing rapid over-sulfonylation[2].

Mechanism SM Sulfonyl Chloride + Amine Intermediate N-Sulfonylpyridinium Active Intermediate SM->Intermediate DMAP Catalyst (Nucleophilic Attack) Target Mono-Sulfonamide (Target Product) SM->Target Direct Amine Attack (Slow for Poor Nucleophiles) Side1 Sulfonic Acid (Hydrolysis) SM->Side1 Trace Water (Competes with Amine) Intermediate->Target Amine Addition (Lower Activation Energy) Side2 Bis-Sulfonamide (Over-reaction) Target->Side2 Excess Base & SO₂Cl (Deprotonation of Product)

Reaction mechanisms in sulfonamide synthesis comparing the DMAP-catalyzed pathway to failure modes.

Troubleshooting & FAQs

Q1: My LC-MS shows massive amounts of sulfonic acid and mostly unreacted amine. How do I prevent rapid hydrolysis? Causality: Sulfonyl chlorides are incredibly moisture-sensitive. Water is a potent oxygen-nucleophile that rapidly hydrolyzes the reagent into an unreactive sulfonic acid, effectively starving the reaction[2]. Corrective Action: Enforce rigorous anhydrous protocols. However, if the starting amine is intrinsically slow to react (e.g., an electron-poor heteroaryl amine), drying alone won't work. You must stabilize the electrophile. Introduce 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly captures the sulfonyl chloride to form a resonance-stabilized


-sulfonylpyridinium intermediate. This intermediate is far more resistant to background hydrolysis, acting as a protected reservoir that readily transfers the sulfonyl group to sluggish amines[3].

Q2: I am seeing a highly non-polar spot on TLC, which mass spec confirms is the bis-sulfonamide. How do I stop over-sulfonylation? Causality: Primary amines form mono-sulfonamides, which contain an acidic N–H bond (pKa ~10). When you use unhindered, strong bases (like excess triethylamine) or elevated temperatures, this product is deprotonated into a highly reactive sulfonamide anion. This anion aggressively attacks a second equivalent of sulfonyl chloride[2]. Corrective Action:

  • Control Stoichiometry: Never exceed 1.05 equivalents of sulfonyl chloride.

  • Thermal Control: Conduct addition strictly at 0 °C.

  • Base Selection: Switch from Triethylamine to a milder base like Pyridine or an inorganic buffer like NaHCO₃, which cannot readily deprotonate the mono-sulfonamide product[2].

Q3: Even with perfectly dry solvents and overnight heating, my electron-deficient aniline remains unreacted. What is the path forward? Causality: Electron-withdrawing groups (EWGs) on anilines delocalize the nitrogen's lone pair into the aromatic ring, functionally neutralizing its nucleophilic power[1]. Standard acyl-transfer mechanisms stall because the activation energy barrier is too high. Corrective Action: Abandon standard Pyridine/DCM conditions. Use a DMAP-driven protocol in Acetonitrile . By using DMAP in stoichiometric amounts (1.5 eq) as both the base and the nucleophilic catalyst, you force the generation of the hyper-reactive


-sulfonylpyridinium salt. Acetonitrile stabilizes this polar ionic intermediate far better than DCM, driving the reaction to completion[4].

Troubleshooting LowYield Issue: Low Yield Detected Analyze Conduct LC-MS & TLC Analysis LowYield->Analyze Hydrolysis Observation: High Sulfonic Acid Analyze->Hydrolysis BisSulf Observation: Bis-sulfonamide Formed Analyze->BisSulf Unreacted Observation: Unreacted Amine Remains Analyze->Unreacted Action1 Fix: Rigorous Drying Use Fresh R-SO₂Cl Hydrolysis->Action1 Action2 Fix: Lower Temp (0°C) Strict 1.0 Eq Ratio BisSulf->Action2 Action3 Fix: Add DMAP Catalyst Extend Reaction Time Unreacted->Action3

Workflow mapping analytical observations to corrective actions for low reaction yields.

Quantitative Data & Reagent Selection Matrix

To simplify experimental design, reference this empirical data matrix when selecting your base, solvent, and thermal conditions based on the specific amine substrate profile[4].

Amine Substrate ProfileOptimal Base / CatalystPreferred SolventTemp (°C)Primary Competing ReactionExpected Target Yield
Aliphatic Primary Triethylamine (1.5 eq)DCM or THF0 → 25Bis-sulfonylation85–95%
Electron-Rich Anilines Pyridine (2.0 eq)DCM0 → 25Hydrolysis80–90%
Sterically Hindered Et₃N (1.5 eq) + DMAP (10 mol%)Acetonitrile25 → 60Unreacted Amine65–85%
Electron-Deficient DMAP (1.5 eq, as primary base)Acetonitrile25 → 80Hydrolysis70–88%

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered specifically for electron-deficient or sterically hindered amines , deploying DMAP as a dual-role nucleophilic catalyst and base[3][5].

Phase 1: Reaction Assembly
  • Preparation: Flame-dry a 50 mL round-bottom flask backfilled with Argon.

    • Causality: Prevents atmospheric moisture from acting as an O-nucleophile.

    • Validation System: Perform a Karl-Fischer titration on your solvent (Anhydrous Acetonitrile). Do not proceed if H₂O > 50 ppm.

  • Dissolution: Dissolve the amine (1.0 eq, 2.0 mmol) and DMAP (1.5 eq, 3.0 mmol) in 10 mL of Anhydrous Acetonitrile[4]. Stir at room temperature for 10 minutes to ensure a homogenous mixture.

  • Thermal Stabilization: Submerge the flask in an ice-water bath.

    • Validation System: Insert an internal thermocouple probe. Ensure the internal temperature reads ≤ 2 °C before proceeding.

Phase 2: Electrophile Addition
  • Controlled Addition: Dissolve the freshly purified sulfonyl chloride (1.05 eq, 2.1 mmol) in 3 mL of Anhydrous Acetonitrile. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition keeps the steady-state concentration of sulfonyl chloride low, preventing exothermic spikes that drive bis-sulfonylation.

    • Validation System: Monitor the internal thermocouple. The reaction temperature must not exceed 5 °C during the addition phase.

Phase 3: Activation & Monitoring
  • Incubation: Remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for 4 to 12 hours depending on steric bulk.

    • Causality: DMAP will temporarily sequester the sulfonyl chloride into the highly active pyridinium complex, sustaining reactivity for the sluggish amine.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and inject into LC-MS.

    • Validation System: The reaction is complete when the UV trace integration shows >95% consumption of the starting amine mass peak. If stalled at <50% after 6 hours, gently heat to 50 °C.

Phase 4: Selective Isolation (Workup)
  • Quench: Dilute the mixture with 20 mL of Dichloromethane (DCM) and wash with 20 mL of saturated aqueous NaHCO₃.

  • Acid-Base Extraction (Crucial for primary amines): Extract the organic layer with 1N NaOH (2 x 15 mL).

    • Causality: The mono-sulfonamide target is acidic and will migrate into the aqueous basic layer, cleanly leaving neutral impurities and bis-sulfonated side-products behind in the organic layer.

  • Precipitation: Acidify the collected aqueous layer with 2N HCl until the pH reaches ~2.

    • Validation System: A dense white precipitate should crash out of solution. Filter, wash with cold water, and dry under high vacuum to afford the chemically pure target sulfonamide.

References

[4] DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry. Available at:

[2] Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem. Available at:

[3] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH. Available at:

[5] DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. ResearchGate. Available at:

[1] Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books (RSC). Available at:

Sources

Application Support Center: Purification Strategies for 2-Ethyl-5-nitrobenzenesulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the synthesis and purification of products derived from 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride .

When synthesizing sulfonamides or sulfonate esters using this specific reagent, scientists frequently encounter purification bottlenecks. The unique substitution pattern of this molecule dictates its reactivity: the strongly electron-withdrawing 5-nitro group increases the electrophilicity of the sulfonyl core (accelerating both the desired reaction and unwanted hydrolysis), while the bulky ortho-ethyl group introduces steric hindrance that can stall coupling with secondary or bulky amines.

This guide provides field-proven troubleshooting strategies, causally linked extraction logic, and self-validating protocols to ensure the isolation of highly pure derivatives.

Part 1: Partitioning Data & Physicochemical Matrix

Successful purification relies on exploiting the differential acidity (pKa) and polarity of the components in your crude reaction matrix. Table 1 summarizes the partitioning behavior of 2-Ethyl-5-nitrobenzenesulfonyl derivatives to inform your phase-separation strategy.

Table 1: Quantitative Partitioning Data for Reaction Matrix Components

Species / DerivativeFunctional ClassApprox. pKaSoluble in 1M HClSoluble in Sat. NaHCO₃Soluble in 1M NaOH
Primary Sulfonamide Weak Acid8.5 – 9.5NoNoYes (Ionized)
Secondary Sulfonamide Neutral> 14NoNoNo
Sulfonate Ester NeutralN/ANoNoNo
Unreacted Sulfonyl Chloride ElectrophileN/ANoNo (Slow hydrolysis)No (Slow hydrolysis)
Sulfonic Acid Byproduct Strong Acid< 1.0Yes (Highly polar)Yes (Ionized) Yes (Ionized)
Bis-sulfonamide Impurity NeutralN/ANoNoNo
Part 2: Visualized Extraction Logic

ExtractionWorkflow A Crude Reaction Mixture (Product, Impurities, SM) B Add Amine Scavenger (e.g., Ethanolamine) A->B C Extract with EtOAc / H2O B->C D Aqueous Phase (Discard) C->D Salts E Organic Phase C->E F Wash with 1M HCl E->F G Aq Phase (Scavenged SM & Excess Amine) F->G H Organic Phase F->H I Wash with Sat. NaHCO3 H->I J Aq Phase (Sulfonic Acid) I->J K Organic Phase (Target Sulfonamide) I->K Dry & Concentrate

Workflow for scavenger-assisted liquid-liquid extraction.

Part 3: Troubleshooting Guide & FAQs

Q: I have a persistent oily residue in my organic layer after aqueous workup. TLC shows it runs slightly above my product. What is it, and how do I remove it? A: This oily residue is almost certainly unreacted 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride. Sulfonyl chlorides are highly lipophilic and notoriously insoluble in cold water; they hydrolyze extremely slowly during standard aqueous workups[1]. The Fix: Do not rely on passive hydrolysis. Quench the reaction mixture with a water-soluble amine "scavenger" (such as ethanolamine or aqueous ammonia) before workup[1]. This rapidly converts the unreacted electrophile into a highly polar sulfonamide, which can then be cleanly washed away into the aqueous layer during a 1M HCl acid wash.

Q: My isolated yield of the primary sulfonamide is critically low (< 30%), but LC-MS showed near-complete conversion. Where is my product going? A: You are likely losing your product during the basic extraction step. Primary sulfonamides retain an acidic N-H proton[2]. The strongly electron-withdrawing 5-nitro group on the benzene ring increases the acidity of this bond, dropping its pKa to around 8.5. If you are washing your organic layer with a strong base (like 1M NaOH) to remove sulfonic acid byproducts, you are inadvertently deprotonating your target product, making it water-soluble and discarding it[2]. The Fix: Switch your basic wash from NaOH to saturated aqueous sodium bicarbonate (NaHCO₃). With a pH of ~8.3, NaHCO₃ is strong enough to deprotonate the 2-ethyl-5-nitrobenzenesulfonic acid byproduct (pKa < 1) but weak enough to leave your target sulfonamide protonated and safe in the organic layer[1].

Q: LC-MS and NMR indicate my product is contaminated with a di-sulfonylated impurity. How can I separate it from my target mono-sulfonamide without running a column? A: Di-sulfonylation occurs when a primary amine reacts with two equivalents of the sulfonyl chloride[2]. Unlike your desired product, the bis-sulfonamide lacks an N-H proton and is perfectly neutral. The Fix: Exploit the Hinsberg separation logic. Dissolve the crude mixture in an organic solvent, then vigorously extract with 1M NaOH. Your desired mono-sulfonamide will deprotonate and move into the aqueous layer, while the neutral bis-sulfonamide remains trapped in the organic layer. Separate the phases, discard the organic layer, and carefully acidify the aqueous phase to pH 2 with cold HCl to precipitate your pure mono-sulfonamide[2].

HinsbergSeparation A Contaminated Organic Phase (Mono- & Bis-sulfonamides) B Vigorous Extraction with 1M NaOH A->B C Organic Phase (Neutral Bis-sulfonamide) B->C D Aqueous Phase (Deprotonated Mono-sulfonamide) B->D E Discard or Reprocess C->E F Acidify to pH 2 (Cold HCl) D->F G Precipitate Target Product F->G

Separation logic for mono- and bis-sulfonylation products based on differential acidity.

Part 4: Standardized Purification Methodologies
Protocol A: Chemically-Assisted Liquid-Liquid Extraction (CALLE)

Purpose: To isolate the desired product while definitively eliminating unreacted 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride and the sulfonic acid byproduct.

  • Scavenger Quench: Upon reaction completion (verified by LC-MS or TLC), add 2.0 equivalents of ethanolamine directly to the crude reaction mixture. Stir vigorously at room temperature for 30 minutes. Causality: Ethanolamine acts as a sacrificial nucleophile, reacting instantly with lingering sulfonyl chloride to form a highly polar, water-soluble adduct[1].

  • Phase Partitioning: Dilute the mixture with Ethyl Acetate (EtOAc) and an equal volume of deionized water. Transfer to a separatory funnel and collect the organic phase.

  • Acid Wash (Amine Removal): Wash the organic phase twice with 1M HCl. Validation Step: Check the pH of the aqueous run-off. It must remain acidic (pH < 2) to ensure all excess starting amine and the newly formed scavenger-adduct have been protonated and removed.

  • Base Wash (Acid Removal): Wash the organic layer twice with saturated aqueous NaHCO₃. Caution: Do not use NaOH unless isolating a purely neutral secondary sulfonamide. The NaHCO₃ ensures the strongly acidic hydrolysis byproduct is removed as a sodium salt without compromising the primary sulfonamide[1][3].

  • Drying & Concentration: Wash with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography Optimization

Purpose: To resolve complex mixtures or separate sulfonate esters that cannot be purified via acid-base extraction.

  • Sample Preparation: Because 2-ethyl-5-nitrobenzenesulfonyl derivatives can be highly crystalline, dry-loading is mandatory to prevent band-streaking. Dissolve the crude mixture in minimal Dichloromethane (DCM), add silica gel (3x the crude mass), and evaporate to a free-flowing powder.

  • Stationary Phase: Use standard normal-phase silica gel (40-63 µm).

  • Mobile Phase Selection: The nitro group renders these compounds highly UV-active (optimal detection at 254 nm)[4]. Utilize a gradient of Hexanes and Ethyl Acetate.

    • Elution Order: Unreacted sulfonyl chloride (Rf ~0.8) → Bis-sulfonamide (Rf ~0.6) → Target Secondary Sulfonamide (Rf ~0.4) → Target Primary Sulfonamide (Rf ~0.2) → Sulfonic acid (Stays on baseline).

  • Validation: Analyze fractions via LC-MS in both positive and negative ESI modes. Primary sulfonamides typically ionize exceptionally well in negative mode ([M-H]⁻) due to their enhanced acidity[4].

Part 5: References
  • Technical Support Center: Sulfonamide Synthesis with Benzenesulfonyl chloride Source: Benchchem URL:

  • Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures Source: Benchchem URL:

  • Byproduct identification and removal in sulfonamide synthesis Source: Benchchem URL:

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI URL:

Sources

managing the acidity of the N-H bond in 2-ethyl-5-nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center . This module is dedicated to troubleshooting and optimizing the physicochemical properties of substituted benzenesulfonamides, specifically focusing on the N-H bond acidity of 2-ethyl-5-nitrobenzenesulfonamides .

As researchers and drug development professionals, you understand that manipulating the dissociation constant (pKa) of the sulfonamide N-H bond is not merely a structural exercise; it is the fundamental driver of target binding, membrane permeability, and overall pharmacokinetic viability. This guide provides field-proven methodologies, theoretical grounding, and experimental troubleshooting steps to ensure your pKa measurements and synthetic tuning are accurate and reproducible.

Section 1: Theoretical & Design Troubleshooting (FAQs)

Q: Why is tuning the N-H bond acidity so critical for the efficacy of 2-ethyl-5-nitrobenzenesulfonamide derivatives? A: In drug design, primary and secondary sulfonamides primarily act as competitive inhibitors for metalloenzymes, most notably the Carbonic Anhydrase (CA) family (e.g., CA II, CA IX, CA XII)[1]. To achieve high-affinity binding, the sulfonamide N-H must undergo a binding-linked deprotonation event to coordinate as an anion to the active-site zinc (Zn²⁺) atom[2]. If the pKa is too high (e.g., unsubstituted benzenesulfonamide, pKa ~10), the energetic penalty paid to deprotonate the molecule at physiological pH (7.4) severely diminishes the observed binding affinity[2]. Conversely, lowering the sulfonamide pKa boosts the concentration of the pre-formed active anionic species in solution, directly enhancing affinity across isoforms[1].

Q: How do the 2-ethyl and 5-nitro substituents specifically interact to dictate the observed pKa? A: The acidity of the N-H bond is dictated by the electronic environment of the aromatic ring. The substitution pattern on your scaffold creates a push-pull dynamic:

  • The 5-Nitro Group: Nitro is a powerfully electron-withdrawing group (EWG). Through both inductive and resonance effects, it stabilizes the conjugate base (the sulfonamide anion), drastically increasing the acidity and dropping the pKa[3].

  • The 2-Ethyl Group: Alkyl groups are mildly electron-donating (EDG), which would normally slightly increase the pKa. However, its primary role is structural. The ortho-ethyl group forces the benzenesulfonamide ring into a specific restrained conformation, directing hydrophobic bulk into the "130s subpocket" of Carbonic Anhydrases to drive selectivity for tumor-associated CA IX/XII over ubiquitous CA II[1][2].

SubstituentEffects core Benzenesulfonamide Core (Base pKa ~ 10.0) nh_bond Sulfonamide N-H Bond (Target pKa: 6.5 - 7.5) core->nh_bond Electron Delocalization nitro 5-Nitro Group (Strong EWG) nitro->nh_bond Inductive & Resonance Withdrawal (Lowers pKa) ethyl 2-Ethyl Group (EDG & Steric Bulk) ethyl->nh_bond Steric Hindrance & Mild Donation (Raises pKa)

Electronic and steric effects of substituents on sulfonamide N-H bond acidity.

Section 2: Analytical Troubleshooting & pKa Measurement

Q: We are attempting to measure the pKa of our 2-ethyl-5-nitrobenzenesulfonamide derivatives via standard potentiometric titration, but the titration curves are noisy, and replicate variance is high. What is causing this? A: You are likely experiencing micro-precipitation. Many active pharmaceutical ingredients (APIs) containing highly substituted benzenesulfonamides are sparingly soluble in purely aqueous media[4]. As you titrate near the isoelectric point or the un-ionized state of the molecule, it precipitates. Even if precipitation is not visible to the naked eye, turbidity at the electrode junction causes massive signal instability. Causality & Fix: You cannot measure the thermodynamic aqueous pKa directly if the compound isn't fully solvated. You must implement a Cosolvent Potentiometric Titration approach using mixtures of Acetonitrile (MeCN) or Methanol with water, followed by mathematical extrapolation to 0% organic solvent[4][5].

Quantitative Data: Expected Apparent pKa (psKa) Shifts in MeCN/Water

Because the dielectric constant of the medium decreases as you add organic cosolvent, the apparent pKa (


) of a neutral acid (like your sulfonamide) will increase (weaken) with higher organic fractions[5].
Solvent Ratio (MeCN : H₂O, v/v)Dielectric Constant (ε)Expected Apparent pKa (

) Shift
Data Reliability Check
15% : 85% ~72.0+ 0.1 to 0.3 unitsHigh (Best approximation to aqueous)
30% : 70% ~63.5+ 0.4 to 0.7 unitsHigh (Usually fully solubilized)
45% : 55% ~55.0+ 0.8 to 1.2 unitsMedium (Electrode response slows)
60% : 40% ~47.0+ 1.5 to 2.0 unitsLow (Glass electrode error increases)
Standardized Protocol: Cosolvent Potentiometric pKa Determination

This protocol is a self-validating system; it incorporates an internal standard to guarantee the electrode's Nernstian response in mixed solvent systems before experimental data is gathered[6].

Step 1: System Calibration (The Self-Validation Step)

  • Prepare a 1.0 mM solution of a known standard (e.g., Phosphoric Acid, which has distinct pKa₁, pKa₂, and pKa₃ values) in 30% MeCN/H₂O[6].

  • Titrate with 0.1 M KOH (standardized).

  • Calculate the second-derivative (

    
    ) to find the inflection points[6]. If the observed standard pKa deviates by >0.05 units from literature cosolvent values, recalibrate or replace the glass electrode frit.
    

Step 2: Sample Preparation

  • Weigh exactly 2-ethyl-5-nitrobenzenesulfonamide to achieve a 0.5 mM concentration in a 50 mL volume.

  • Prepare four independent solutions using 15%, 30%, 45%, and 60% MeCN in deionized HPLC-grade water (v/v)[5]. Sonicate to ensure complete dissolution.

  • Add 0.15 M KCl to each to maintain constant ionic strength.

Step 3: Titration and Data Collection

  • Blanket the titration vessel with Nitrogen gas to prevent CO₂ absorption (which acts as a dissolved acid and skews results).

  • Titrate with standardized 0.1 M KOH in corresponding MeCN/H₂O mixtures.

  • Record pH vs. titrant volume. Extract the apparent pKa (

    
    ) for each solvent mixture.
    

Step 4: Yasuda-Shedlovsky Extrapolation

  • Do not use simple linear regression against the percentage of MeCN. Instead, plot

    
     on the Y-axis against 
    
    
    
    (inverse of the dielectric constant) on the X-axis.
  • The y-intercept of this linear regression represents the true thermodynamic aqueous pKa.

pKaWorkflow step1 1. Sample Preparation Prepare 0.5 mM Sulfonamide in 15%, 30%, 45%, 60% MeCN/H2O step3 3. Potentiometric Titration Titrate with 0.1 M KOH Record pH vs. Volume step1->step3 step2 2. System Calibration Validate electrode with standard (e.g., Phosphoric Acid) step2->step1 step4 4. Data Transformation Calculate apparent pKa (psKa) for each cosolvent ratio step3->step4 step5 5. Yasuda-Shedlovsky Extrapolation Plot psKa + log[H2O] vs. 1/Dielectric Intercept = Aqueous pKa step4->step5

Workflow: Cosolvent potentiometric pKa determination for sparingly soluble sulfonamides.

Section 3: Synthetic Derivatization Challenges

Q: We are attempting to synthesize N-alkylated derivatives of 2-ethyl-5-nitrobenzenesulfonamide to fine-tune the physicochemical properties. However, our reactions either stall or result in massive complex mixtures. Why? A: This is a direct consequence of the 5-nitro group's powerful impact on the N-H acidity. Because the 5-nitro group makes the sulfonamide N-H highly acidic (often pushing the pKa down to ~6.0–6.5), utilizing excessively strong bases (like NaH or KOtBu) during N-alkylation creates a highly "hard" and reactive nucleophile that can engage in undesired side reactions, or promote elimination reactions of your alkyl halide electrophile.

  • The Fix: You must leverage the lower pKa to your advantage. Because the N-H bond is significantly acidic, you do not need strong bases. Use a milder, non-nucleophilic base (such as Potassium Carbonate, K₂CO₃, or even DIPEA) in a polar aprotic solvent like DMF or Acetonitrile. The mild base is more than sufficient to fully deprotonate the acidic 5-nitro-substituted sulfonamide without degrading the starting materials, yielding clean N-alkylation.

References

  • Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics Source: PubMed (NIH) URL:[Link]

  • A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data Source: PubMed (NIH) URL:[Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX Source: Vilnius University / MDPI Pharmaceuticals URL:[Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances Source: Macedonian Pharmaceutical Bulletin URL:[Link]

  • Revision of the Gas-Phase Acidity Scale below 300 kcal mol−1 Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: SciELO URL:[Link]

Sources

Advanced Technical Support Center: Stabilizing 2-Ethyl-5-nitrobenzene-1-sulfonyl Chloride During Aqueous Workup

Author: BenchChem Technical Support Team. Date: March 2026

As a highly electrophilic intermediate, 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride presents a formidable challenge during product isolation. Standard aqueous workup procedures that succeed for generic sulfonyl chlorides (like tosyl chloride) frequently lead to complete target degradation here.

This guide abandons rigid, generic protocols in favor of a mechanistic, causality-driven approach. By understanding the thermodynamic and kinetic drivers of solvolysis, we have engineered a self-validating workflow designed to suppress hydrolysis and maximize isolated yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride hydrolyze so aggressively compared to standard tosyl chloride? A1: The susceptibility of an arylsulfonyl chloride to hydrolysis is governed by the energy of its sulfur-chlorine


 orbital (the LUMO). The nitro group (-NO₂) at the 5-position exerts massive electron-withdrawing effects via both induction (-I) and resonance (-M). This significantly lowers the LUMO energy, making the sulfonyl sulfur highly electrophilic and vastly accelerating 

-type nucleophilic attack by water[1],[2]. While the ethyl group at the 2-position provides minor steric bulk, it is insufficient to block the trajectory of incoming water molecules. Consequently, the solvolysis rate is accelerated nearly tenfold compared to electron-neutral analogs.

Q2: What is the optimal solvent and temperature matrix to prevent hydrolysis? A2: The reaction must be thermally suppressed. The activation energy for sulfonyl chloride hydrolysis drops significantly in highly polar environments. By strictly maintaining temperatures ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and utilizing non-nucleophilic, water-immiscible organic solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE), the kinetic energy of the system remains too low to overcome the barrier for water insertion.

Q3: Standard protocols call for a saturated sodium bicarbonate (NaHCO₃) wash to remove acidic impurities. Should I use it here? A3: Absolutely not. Alkaline aqueous conditions drastically accelerate the saponification of electron-deficient sulfonyl chlorides, immediately converting them into highly water-soluble sodium sulfonate salts[3]. With 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, even a brief 5-minute exposure to basic pH will destroy your yield. You must skip the basic wash entirely and rely on rapid phase separation followed by aggressive desiccation[4].

Part 2: Quantitative Kinetic Data

To understand the scale of the problem, we must compare the relative hydrolysis rates driven by substituent electronics. As demonstrated in classic solvolysis studies, para- and meta-oriented electron-withdrawing groups collapse the stability window of the chloride[5],[2].

Table 1: Influence of Aromatic Substituents on Sulfonyl Chloride Hydrolysis

Sulfonyl ChlorideHammett

Constant
Relative Hydrolysis Rate (

)
Estimated Aqueous Stability (0 °C)
p-Toluenesulfonyl chloride-0.170.8High (> 2 hours)
Benzenesulfonyl chloride0.001.0Moderate (~ 1 hour)
2-Ethyl-5-nitrobenzene-1-sulfonyl chloride +0.78 (for -NO₂)> 7.2 Critical (< 10 mins)

Data extrapolated from established


 solvolysis kinetics in binary aqueous mixtures.
Part 3: Optimized Workflow & Experimental Logic

The following workflow is designed as a self-validating system: each step explicitly restricts a thermodynamic or physical parameter that would otherwise lead to failure.

WorkupWorkflow Reaction Crude Reaction Mixture (2-Ethyl-5-nitrobenzene-1-sulfonyl chloride) Quench Quench at ≤ 0°C (Ice-Cold Brine / DCM) Reaction->Quench Optimal Route Failure Prolonged Aqueous Contact or Basic Wash (NaHCO3) Reaction->Failure Poor Technique Phase Rapid Phase Separation (< 3 mins contact time) Quench->Phase Success Dry Organic Layer (Na2SO4) Evaporate in vacuo (< 25°C) Phase->Success Hydrolysis Rapid Hydrolysis to Sulfonic Acid (Loss of Product) Failure->Hydrolysis

Workflow for the isolation of highly electrophilic sulfonyl chlorides.

Step-by-Step Methodology: Cold-Quench Protocol
  • Pre-Equilibration (Thermal Control): Pre-chill your selected extraction solvent (DCM or MTBE) and a saturated aqueous NaCl solution (brine) to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     in an ice bath.
    Causality: Using saturated brine instead of deionized water serves a dual purpose. It forces the high-density organic phase to separate instantly (preventing emulsions) and severely depresses the thermodynamic activity of water, reducing its nucleophilic potential.
    
  • Dilution & Quench: Transfer the crude reaction mixture into a pre-cooled separatory funnel. Immediately dilute the mixture with 3 volumes of the cold organic solvent. Pour in 1 volume of the ice-cold brine.

  • Agitation & Rapid Phase Separation (Kinetic Control): Vigorously invert the separatory funnel for exactly 10 to 15 seconds —do not prolong agitation. Vent immediately and allow the phases to separate. Causality: Total physical contact time between the aqueous and organic phase must strictly remain under 3 minutes.

  • Desiccation (Water Scavenging): Drain the organic layer directly into an Erlenmeyer flask pre-loaded with a large excess of anhydrous sodium sulfate (

    
    ). Stir vigorously for 5 minutes.
    Causality:
    
    
    
    acts as a rapid kinetic scavenger, immediately trapping residual dissolved moisture into its decahydrate crystal lattice before it can attack the electrophilic sulfur[3].
  • Concentration: Filter the drying agent rapidly. Concentrate the filtrate in vacuo using a rotary evaporator. The water bath must not exceed 25 °C . Causality: Thermal decomposition and trace-water hydrolysis accelerate exponentially above ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
Part 4: References
  • Jenkins, F. E., & Hambly, A. N. (1961). Solvolysis of Sulphonyl Halides. I. The Hydrolysis of Aromatic Sulphonyl Chlorides in Aqueous Dioxan and Aqueous Acetone. Australian Journal of Chemistry, 14(2), 190-204. [Link]

  • Hall, H. K. Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1454. [Link]

  • Organic Syntheses Editorial Board. (1921-2026). β-Isovalerolactam-N-sulfonyl chloride. Organic Syntheses, Inc. [Link]

Sources

monitoring the progress of reactions involving 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride by TLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reaction Monitoring of 2-Ethyl-5-nitrobenzene-1-sulfonyl Chloride . As a Senior Application Scientist, I have structured this guide to move beyond a simple list of procedural steps. Thin-Layer Chromatography (TLC) is highly vulnerable to matrix effects, substrate degradation, and user error. Here, we dissect the underlying causality of the chromatographic behavior of electrophilic nitroaromatics so that every protocol you run operates as a robust, self-validating analytical system.

Mechanistic Principles of Chromatography

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (


) is a highly electrophilic and moisture-sensitive reagent. Its chromatographic tracking relies heavily on two critical attributes:
  • Chromophore Activity: The internal nitrobenzene ring is highly electron-withdrawing and conjugated, causing it to absorb intensely at 254 nm. This renders the starting material, the product, and any aromatic side-products highly visible as dark spots against the green fluorescence of an

    
     silica plate[1].
    
  • Silanol Interaction: Normal-phase silica gel (

    
    ) is inherently acidic and covered in polar silanol (-OH) groups[2]. While the starting sulfonyl chloride is relatively non-polar, resulting sulfonamides (bearing polar N-H bonds) and sulfonic acid byproducts will form tight hydrogen bonds with the stationary phase.
    

Quantitative TLC Data & Retention Factors ( )

To effectively monitor the conversion, rely on the distinct polarity differentials between the electrophile, the nucleophile, and the resulting adduct.

Table 1: Representative TLC Retention Factors (


) in 7:3 Hexanes/Ethyl Acetate 
| Component | Polarity | Expected 

Range | Optimal Visualization | | :--- | :--- | :--- | :--- | | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (Starting Material) | Low | 0.60 – 0.70 | UV (254 nm) | | Alkyl Amine (Nucleophile) | High | 0.05 – 0.15 (streaks) | Ninhydrin Stain | | Sulfonamide (Target Product) | Medium | 0.30 – 0.45 | UV (254 nm) / PMA Stain | | 2-Ethyl-5-nitrobenzene-1-sulfonic acid (Hydrolysis Byproduct) | Very High | 0.00 (Baseline) | UV (254 nm) | | Triethylamine Hydrochloride (Salt Byproduct) | Very High | 0.00 (Baseline) | Ninhydrin (Heated) / UV-Inactive |

Experimental Protocol: Self-Validating Reaction Monitoring

To ensure the analytical integrity of your TLC, use the following step-by-step Mini-Workup and Co-Spotting Methodology . This protocol is self-validating because it internally controls for salt-induced


 drifting and matrix effects[2].

Step 1: Aliquot Extraction and Mini-Workup

  • Extract a 10 µL aliquot from the active reaction flask.

  • Suspend the aliquot in a microcentrifuge tube containing 100 µL of an inert organic solvent (e.g., Dichloromethane) and 100 µL of saturated aqueous

    
    .
    
  • Causality Note: Sulfonylation reactions generate highly polar

    
     salts[3]. Direct spotting of crude reaction mixtures causes massive baseline streaking. The bicarbonate neutralizes acids, and the biphasic partition cleanly isolates the organic products into the organic layer.
    

Step 2: Chamber Equilibration

  • Prepare a developing chamber with a 7:3 mixture of Hexanes:EtOAc to a depth of 0.5 cm.

  • Insert a filter paper wick to saturate the chamber with solvent vapor[2].

  • Causality Note: Vapor saturation prevents solvent evaporation off the face of the plate during development, which otherwise leads to skewed, uneven

    
     values.
    

Step 3: Spotting the TLC Plate (Internal Controls)

  • On a silica gel 60

    
     plate, mark three equidistant lanes with a pencil: SM  (pure sulfonyl chloride), Co  (Co-spot), and Rxn  (organic layer from the mini-workup).
    
  • Spot the SM lane. Over-spot the Co lane with SM. Then spot the Rxn lane, and over-spot the Co lane with Rxn.

  • Causality Note: The Co-spot lane is your internal standard. If differing sample concentrations alter the physical properties of the stationary phase, the Co-spot proves whether two close spots are definitively the same compound or structurally distinct[2].

Step 4: Development and Visualization

  • Develop the plate in the chamber until the solvent front is 1 cm from the top.

  • Visualize immediately under a 254 nm UV lamp.

  • Post-stain with Ninhydrin to track the consumption of non-UV active primary amines, or Potassium Permanganate (PMA) for general aliphatic tracking[4][5].

Workflow Logic Visualization

The decision tree below maps out the required actions based on physical chromatography results.

TLC_Workflow Start Sample Reaction Mixture via Mini-Workup Develop Develop TLC Plate (7:3 Hexanes:EtOAc) Start->Develop Visualize Visualize under UV 254 nm & Apply Ninhydrin Stain Develop->Visualize CheckSM Is the Sulfonyl Chloride (SM) spot visible in Rxn lane? Visualize->CheckSM CheckBaseline Is a strong UV-active spot present at the baseline? CheckSM->CheckBaseline Yes Complete Reaction Complete Proceed to Final Workup CheckSM->Complete No ActionTime Reaction Incomplete Continue Stirring & Monitor CheckBaseline->ActionTime No ActionWater Hydrolysis Detected Check for Moisture Intrusion CheckBaseline->ActionWater Yes

Workflow for analyzing TLC results during the sulfonylation of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride.

Troubleshooting Guides & FAQs

Q1: Why is there a persistent, massive spot at the baseline of my TLC plate? A1: Causality: A reaction between a sulfonyl chloride and an amine generates one equivalent of


, which is typically sequestered by a tertiary amine base (like Triethylamine) to form an ammonium chloride salt. If the baseline spot is UV-inactive, it is simply the extruded 

salt. However, if the baseline spot is highly UV-active, your 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride has undergone hydrolysis[3]. Hydrolysis forms a sulfonic acid, which interacts exceptionally strongly with the silica silanol groups and will not migrate (

). Solution: If the sulfonic acid is forming, ensure your glassware is flame-dried and the reaction is run under inert argon or nitrogen.

Q2: My starting amine and my sulfonamide product are streaking together. How can I resolve them? A2: Causality: Amines and sulfonamides possess lone electron pairs that hydrogen-bond intensely and reversibly with the acidic surface of silica gel[2]. This leads to a continuous sequence of adsorption and desorption, dragging the compound in a streak rather than a tight spot. Solution: Pre-neutralize the stationary phase. Add 1% to 5% Triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase (e.g., Hexanes/EtOAc). This basic modifier occupies the acidic silanol sites, allowing your compounds to travel freely as distinct, tight bands.

Q3: I suspect my sulfonyl chloride is decomposing on the TLC plate itself. Is this possible? A3: Causality: Yes. Silica gel holds trapped water within its pore structure and possesses a slightly acidic pH. Because 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride is highly reactive, it can undergo in-situ hydrolysis as it travels up the plate[2]. This causes an artificial "baseline spot" (the resulting sulfonic acid) that doesn't actually exist in your reaction flask. Solution: Run the TLC immediately after spotting to minimize the residence time of the electrophile on the wet, acidic silica. Alternatively, ensure your spotting capillaries and sample diluents are strictly anhydrous.

Q4: My starting material and product have almost identical


 values. How do I definitively tell them apart? 
A4: Causality:  While 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride relies strictly on the nitroarene for UV visibility, secondary sulfonamides (formed from primary amines) have differing basicity and reactivity.
Solution:  Use orthogonal detection. After UV verification, treat the plate with Ninhydrin. Ninhydrin selectively stains free primary/secondary amines (giving a purple/yellow spot) but will completely ignore the sulfonyl chloride[2][4][5]. This allows you to verify specifically if the amine component has been exhausted.

References

  • Title: 2.3B: Uses of TLC | Source: libretexts.org | URL: [Link]

  • Title: TLC Stains/Dips | Source: rochester.edu | URL: [Link]

Sources

Technical Support Center: Scale-Up of Reactions with 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter when scaling up reactions involving this versatile but reactive compound.

The information presented here is synthesized from established chemical principles and field-proven insights to ensure both technical accuracy and practical utility in your laboratory and pilot plant settings.

I. Understanding the Core Challenges: Safety and Reactivity

Before delving into specific troubleshooting scenarios, it is crucial to recognize the inherent chemical properties of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride that dictate scale-up considerations. The presence of a nitroaromatic group and a reactive sulfonyl chloride moiety introduces specific hazards and reaction complexities that are magnified at a larger scale.

Safety First: The Nitroaromatic Moiety

Nitroaromatic compounds are known for their potential thermal instability.[1][2][3] The C-NO₂ bond has a high bond-dissociation energy, and its decomposition can be highly exothermic, leading to a rapid increase in temperature and pressure, which can result in a runaway reaction or explosion.[1] The thermal stability of nitroaromatic compounds can be significantly lowered by the presence of impurities or other reagents.[1][2]

Key Safety Considerations:

  • Thermal Hazard Analysis: Before any scale-up, a thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) is essential to determine the onset temperature of decomposition.[4]

  • Avoid Contaminants: Contaminants such as strong bases (e.g., NaOH), certain salts, and metal oxides can lower the decomposition temperature of nitroaromatic compounds.[1]

  • Controlled Temperature: Strict temperature control is paramount throughout the reaction and work-up procedures.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group is a potent electrophile, making it highly effective for the synthesis of sulfonamides and sulfonate esters.[5][6][7] However, this reactivity also makes it susceptible to hydrolysis and other side reactions, particularly when scaling up where reaction times and exposure to atmospheric moisture may be longer.[8][9][10]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common problems encountered during the scale-up of reactions involving 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride.

Reaction & Synthesis Issues

Q1: My reaction is experiencing a significant exotherm upon adding 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, making temperature control difficult at a larger scale. What are my options?

A1: Uncontrolled exotherms are a major safety concern during scale-up due to the decreasing surface-area-to-volume ratio of larger reactors, which hinders efficient heat dissipation.[10][11][12]

Troubleshooting Steps:

  • Controlled Addition: The most critical parameter to adjust is the addition rate of the sulfonyl chloride.[10] Implement a slow, controlled addition using a metering pump for pilot-scale reactions.[10]

  • Improved Cooling: Ensure your reactor's cooling system is adequate for the increased volume.[10][13] Consider using a more efficient cooling bath or a reactor with a better heat transfer coefficient.[13]

  • Co-solvent Addition: Introducing an inert, high-boiling point co-solvent can increase the overall heat capacity of the reaction mixture, helping to absorb the heat generated.[10]

  • Reverse Addition: In some cases, adding the amine or alcohol to the sulfonyl chloride solution may help control the exotherm. However, this should be evaluated on a small scale first as it can affect the reaction outcome.[10]

Q2: The reaction appears sluggish or incomplete after scaling up, even with prolonged reaction times. What could be the cause?

A2: A stalled reaction at a larger scale often points to issues with mixing, reagent purity, or temperature homogeneity.[10]

Troubleshooting Steps:

  • Enhanced Agitation: Inefficient mixing can create localized "hot spots" where the reaction proceeds rapidly and "cold spots" where it stalls.[10][14][15] Ensure your stirrer is powerful enough for the increased volume and viscosity. The use of baffles in the reactor can improve mixing by preventing vortex formation.[10]

  • Reagent Purity: The impact of impurities in starting materials is magnified at a larger scale.[10] Verify the purity of your amine or alcohol and the 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride. Moisture is a key concern as it can hydrolyze the sulfonyl chloride.[9][10]

  • Temperature Monitoring: Ensure uniform temperature throughout the reactor. Poorly mixed areas may not reach the required reaction temperature.[10]

Q3: I'm observing a significant amount of di-sulfonylation byproduct with my primary amine substrate. How can I promote mono-sulfonylation?

A3: Di-sulfonylation is a common side reaction with primary amines, where the initially formed mono-sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[16]

Troubleshooting Steps:

  • Stoichiometry Control: Use a controlled amount of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, typically 1.0 to 1.1 equivalents.[9]

  • Slow Addition at Low Temperature: Add the sulfonyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize the formation of the di-sulfonylated byproduct.[9][16]

  • Choice of Base: The choice of base is critical. Weaker or sterically hindered bases like pyridine are often preferred over stronger, non-hindered bases like triethylamine, as they are less likely to deprotonate the mono-sulfonamide.[16]

Work-up & Purification Issues

Q4: A new, highly polar impurity is appearing in my scaled-up batch that wasn't significant in the lab. What is it and how can I remove it?

A4: This is likely the corresponding sulfonic acid, 2-Ethyl-5-nitrobenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[10][17] The risk of hydrolysis increases at scale due to longer reaction and work-up times.[10]

Prevention and Removal:

  • Prevention: Use anhydrous solvents and ensure all reagents are dry.[10] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.[10]

  • Removal: The sulfonic acid is highly polar and can typically be removed during the aqueous work-up by extracting it into a basic aqueous solution (e.g., sodium bicarbonate solution).[10]

Q5: My product is "oiling out" instead of crystallizing during purification. What causes this and how can I fix it?

A5: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[18] This often happens when the melting point of the solid is lower than the boiling point of the crystallization solvent or when there are significant impurities.[18]

Troubleshooting Steps:

  • Solvent Selection: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent/anti-solvent system.[18][19] For sulfonamides, ethanol-water or isopropanol-water mixtures can be effective.[18]

  • Controlled Cooling: Implement a slow, controlled cooling profile instead of rapid cooling in an ice bath. Gradual cooling promotes the growth of larger, purer crystals.[19]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[18]

  • Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[18]

Q6: I'm experiencing inconsistent crystal forms (polymorphism) in different scaled-up batches. How can I control this?

A6: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon for sulfonamides.[19] These different forms can have varying physical properties.[19]

Control Strategies:

  • Standardize Crystallization Conditions: Strictly control the solvent, cooling rate, temperature, and agitation. Even minor variations can lead to different polymorphs.[19]

  • Seeding: Introduce a seed crystal of the desired polymorph into a supersaturated solution to template its growth.[19]

  • Solvent Choice: The choice of solvent can influence which polymorph is favored.[19] Experiment with solvents of different polarities.

III. Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis (Scale-Up Considerations)

This protocol provides a general guideline for the reaction of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride with a primary or secondary amine, with specific considerations for scaling up.

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet, dissolve the amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the solution to 0 °C using an appropriate cooling bath.

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.5 equivalents) to the amine solution.

  • Controlled Addition of Sulfonyl Chloride: In a separate flask, dissolve 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (1.05 equivalents) in the same anhydrous solvent. Slowly add this solution to the stirred amine solution via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).[9]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride.[9]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude sulfonamide by recrystallization or flash column chromatography.[9]

Protocol 2: Robust Crystallization by Solvent/Anti-Solvent Method

This method is often more reliable for achieving consistent crystallization upon scale-up.[19]

  • Dissolution: Dissolve the crude sulfonamide product in the minimum amount of a "good" solvent (e.g., ethyl acetate, acetone) at room temperature.[19]

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a miscible solvent in which the product is insoluble, e.g., hexanes, heptane) dropwise with constant stirring.[19]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy.[19] If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[19]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for slow crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

IV. Visualized Workflows and Logic

Troubleshooting Workflow for Incomplete Reactions

G start Incomplete Reaction at Scale q1 Is mixing adequate? start->q1 sol1 Increase agitation speed. Consider reactor baffles. q1->sol1 No q2 Are reagents pure and dry? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Verify purity of starting materials. Use anhydrous solvents. Run under inert atmosphere. q2->sol2 No q3 Is temperature uniform? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Improve temperature monitoring. Ensure efficient heat distribution. q3->sol3 No end Reaction should proceed to completion. q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Decision tree for troubleshooting incomplete reactions.

Scale-Up Heat Management Strategy

G cluster_0 Key Control Parameters lab Lab Scale (High Surface/Volume) - Rapid Heat Dissipation - Simple Cooling Bath pilot Pilot Plant (Decreasing Surface/Volume) - Slower Heat Dissipation - Requires Active Cooling System lab->pilot Scale-Up production Production Scale (Low Surface/Volume) - Heat Removal is Critical - Advanced Heat Exchangers Needed pilot->production Scale-Up params Controlled Addition Rate Efficient Agitation Co-Solvent Use Accurate Temperature Monitoring params:f0->lab params:f3->lab params:f0->pilot params:f1->pilot params:f2->pilot params:f3->pilot params:f0->production params:f1->production params:f2->production params:f3->production

Caption: Heat management strategies across different scales.

V. Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride? A1: It should be stored in a tightly sealed container in a cool, dry place, away from moisture.[20] Storage under an inert atmosphere is recommended to prevent hydrolysis.

Q2: Can I use a base other than triethylamine or pyridine? A2: Yes, other non-nucleophilic organic bases can be used. However, the choice of base can significantly impact the reaction, particularly with sensitive substrates. It is always advisable to perform a small-scale trial with any new base.

Q3: What analytical techniques are best for monitoring the reaction progress? A3: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to track the formation of byproducts, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q4: Is it possible to recycle the solvent used in the reaction? A4: Solvent recycling is often feasible at a larger scale to improve process economics and reduce waste. However, it is crucial to ensure that the recycled solvent is free from moisture and impurities that could negatively impact subsequent batches. A validation process for the recycled solvent is essential.

Q5: What are the main decomposition products of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride under thermal stress? A5: While specific decomposition pathways for this exact molecule require detailed analysis, nitroaromatic compounds can undergo complex decomposition reactions.[1][21] These can involve the release of gases such as NOx and SOx, and the formation of various aromatic byproducts.

VI. References

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: [Link]

  • Scaling Yield and Mixing in Chemical Reactors - Veryst Engineering. Available at: [Link]

  • Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions - ResearchGate. Available at: [Link]

  • Mixing and Mass Transfer | Reaction Rate - Mettler Toledo. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

  • Sulfonamide - Wikipedia. Available at: [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. Available at: [Link]

  • Heat Transfer and Process Scale-up - Mettler Toledo. Available at: [Link]

  • Scale Up Methodology – VisiMix – Mixing Simulation and Mixing Optimization Solutions for Chemical Processes. Available at: [Link]

  • Influence of mixing and heat transfer in process scale-up - Diva-Portal.org. Available at: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. Available at: [Link]

  • Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability - PubMed. Available at: [Link]

  • Sulfa drugs as model cocrystal formers - PubMed. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. Available at: [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. Available at: [Link]

  • 2-ethyl-5-nitrobenzene-1-sulfonyl chloride - C8H8ClNO4S | CSSB00000739663. Available at: [Link]

  • 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. Available at: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Available at: [Link]

  • Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Available at: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]

  • Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... - ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Elucidating the Mass Spectrometry Fragmentation of 2-Ethyl-5-nitrobenzenesulfonamides: A Comparative Platform Guide

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the benzenesulfonamide moiety is a foundational pharmacophore utilized in everything from carbonic anhydrase inhibitors to novel targeted oncological agents. However, characterizing highly substituted derivatives—such as 2-ethyl-5-nitrobenzenesulfonamide —presents distinct analytical challenges. The combination of an electron-withdrawing nitro group, a flexible ethyl chain, and the sterically constrained sulfonamide necessitates a rigorous tandem mass spectrometry (MS/MS) strategy.

This guide provides an in-depth, objective comparison of the high-resolution mass spectrometry (HRMS) platforms and activation techniques required to elucidate these complex fragmentation patterns. Rather than simply listing instrument parameters, this document analyzes the causality behind experimental choices, empowering you to build self-validating analytical workflows.

Mechanistic Grounding: The Logic of Sulfonamide Fragmentation

Before selecting a product platform or fragmentation mode, one must understand the fundamental gas-phase thermodynamics of the analyte. The precursor ion


 of 2-ethyl-5-nitrobenzenesulfonamide (exact mass 

231.0439) undergoes competing fragmentation pathways dictated by the activation energy supplied.
  • The

    
     Rearrangement (The Sulfonamide Hallmark): 
    Unlike simple cleavage events, aromatic sulfonamides are infamous for an unanticipated neutral loss of 64 Da (
    
    
    
    )[1]. This is not a direct cleavage but a complex intramolecular rearrangement where the amine moiety migrates to the ipso-position of the aromatic ring[2].
  • Nitro Group Reduction and Cleavage: The

    
     group located at the 5-position typically undergoes sequential loss of 
    
    
    
    (30 Da) or the neutral loss of
    
    
    (46 Da). Because the nitro group is strongly electron-withdrawing, it destabilizes the aromatic ring, making it highly susceptible to subsequent ring-opening events.
  • Alkyl Chain Cleavage: The ortho-ethyl group at position 2 introduces the possibility of

    
    -cleavage, resulting in the loss of a methyl radical (15 Da) to form a stabilized tropylium-like substituted cation.
    

MS_Fragmentation Precursor [M+H]+ m/z 231.04 Loss_SO2 [M+H - SO2]+ m/z 167.08 Intramolecular Rearrangement Precursor->Loss_SO2 CID/HCD -64 Da Loss_NO2 [M+H - NO2]+ m/z 185.05 Direct Cleavage Precursor->Loss_NO2 High CE -46 Da Aryl_Cation [M+H - NH3]+ m/z 214.02 S-N Cleavage Precursor->Aryl_Cation Low CE -17 Da Sec_NO [M+H - SO2 - NO]+ m/z 137.08 Loss_SO2->Sec_NO -30 Da Loss_NO2->Sec_NO -48 Da

MS/MS Fragmentation Pathways of 2-ethyl-5-nitrobenzenesulfonamide

Product Platform Comparison: Orbitrap vs. Q-TOF MS

To map the pathways shown above, researchers generally rely on one of two high-resolution alternatives: Orbitrap MS or Quadrupole Time-of-Flight (Q-TOF) MS . Choosing between them is a matter of prioritizing mass accuracy versus acquisition speed.

Platform Performance Data
Analytical FeatureOrbitrap MS (e.g., Q Exactive / Exploris)High-Resolution Q-TOF MS (e.g., Agilent 6546 / Waters Xevo)Causality & Impact on Sulfonamide Analysis
Mass Accuracy

ppm (routine)

ppm
Orbitrap's sub-ppm accuracy allows unambiguous differentiation between isobaric neutral losses (e.g.,

vs.

).
Resolving Power Up to 500,000 FWHM (at

200)

FWHM
Orbitraps resolve fine isotopic fine structures (like the

peak), providing an intrinsic molecular formula validation.
Scan Speed Slower at max resolution (

Hz)
Extremely fast (up to

Hz)
Q-TOF prevents spectral smearing across highly efficient UHPLC peaks (

second peak widths) when analyzing isomeric sulfonamide mixtures.
Dynamic Range

to

intra-scan

to

intra-scan
Q-TOF provides superior quantitation capabilities if analyzing clearance rates of the analyte simultaneously with fragmentation mapping.

Expert Insight: If your primary goal is absolute structural elucidation of unknown degradation products of 2-ethyl-5-nitrobenzenesulfonamide, the Orbitrap is the superior choice. The ability to lock in the identity of the


 167.08 product ion with sub-ppm accuracy verifies that a true 

rearrangement took place[3]. Conversely, if you are conducting high-throughput pharmacokinetic screening of multiple sulfonamide isomers, the Q-TOF ensures adequate data points across narrow chromatographic peaks.

Activation Technique Comparison: Ion Trap CID vs. Beam-Type HCD

Once the platform is chosen, the activation technique determines what fragments are physically observable.

  • Collision-Induced Dissociation (CID) in a 3D Ion Trap: Operates via resonance excitation.

    • The Problem: Ion traps suffer from the "One-Third Rule" (Low-Mass Cut-Off). Fragments with an

      
       ratio below roughly one-third of the precursor ion are ejected from the trap unrecorded. For an 
      
      
      
      231 precursor, ions below
      
      
      77 are lost.
  • Higher-energy Collisional Dissociation (HCD): A beam-type CID performed in a multipole collision cell.

    • The Advantage: HCD does not suffer from a low-mass cut-off. This is crucial for nitrobenzenesulfonamides, as it allows for the detection of diagnostic reporter ions in negative mode, such as the nitrite ion (

      
      , 
      
      
      
      46) and the sulfur dioxide radical anion (
      
      
      ,
      
      
      64).

Recommendation: Utilize HCD with normalized collision energy (NCE) stepping (e.g., 20, 35, 50 eV). Lower energies preserve the fragile


 rearrangement ion, while higher energies force the complete fragmentation of the aromatic ring, yielding the necessary diagnostic low-mass ions.

Self-Validating Experimental Methodology

To ensure scientific integrity, the following LC-HRMS protocol incorporates a self-validating loop. By checking the theoretical isotopic distribution prior to MS/MS analysis, you confirm the precursor identity, thereby authenticating the resulting fragmentation spectrum.

Exp_Workflow Prep Sample Prep (1 µg/mL, 50% MeOH) LC UHPLC Separation (C18 Sub-2µm) Prep->LC MS MS/MS Acquisition (HCD NCE Ramping) LC->MS Val Self-Validation (Isotope & Mass Defect) MS->Val

LC-HRMS Experimental Workflow and Self-Validation loop

Step-by-Step Protocol:

Step 1: Analyte Preparation & Standardization Dissolve 2-ethyl-5-nitrobenzenesulfonamide in HPLC-grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the generation of the


 species required for the 

rearrangement pathway.

Step 2: UHPLC Separation Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Organic (Acetonitrile + 0.1% Formic Acid) over 5 minutes. Causality: The highly organic mobile phase at the time of elution enhances desolvation efficiency in the electrospray source, reducing background noise and improving the signal-to-noise ratio.

Step 3: Self-Validation via Isotopic Pattern Scoring Prior to triggering MS/MS, capture a full-scan MS1 spectrum. Identify the precursor ion at


 231.04.
Self-Validation Checkpoint: Verify the presence of the 

peak at

233.03. Due to the natural abundance of

(~4.2%), the M+2 peak must be approximately 4.5% the intensity of the precursor. If this ratio fails, the ion is either contaminated or misidentified, and MS/MS should be aborted or flagged.

Step 4: HCD MS/MS Acquisition Once validated, trigger MS/MS using an inclusion list. Apply Stepped NCE at 20, 35, and 50. Causality: The 20 eV step captures the low-energy


 (ammonia loss) and 

(

rearrangement) ions. The 50 eV step shatters the molecule to provide the

77 (phenyl cation) and other deep structural sequence tags.
Key Quantitative Diagnostic Ions
AssignmentTheoretical

Neutral LossPathway ClassDiagnostic Value

231.0439N/APrecursorInitiates validation loop via M+2

isotope.

214.0174-17 DaCleavageConfirms terminal primary sulfonamide amine.

185.0510-46 DaCleavageConfirms presence of the intact nitro group.

167.0820-64 DaRearrangementHallmark of arylsulfonamides. High intensity indicates ortho stabilization.

137.0837-94 DaSequentialConfirms nitro group connectivity to the migrating ring.

Conclusion

Successfully resolving the mass spectrometry fragmentation of 2-ethyl-5-nitrobenzenesulfonamides requires moving beyond simple "gas-phase sequencing." The unexpected


 elimination necessitates high mass-accuracy platforms—like the Orbitrap—to distinguish it from isobaric hydrocarbon losses. Furthermore, prioritizing beam-type HCD fragmentation over traditional ion trap CID allows researchers to bypass low-mass cut-offs, securing vital diagnostic reporter ions. By anchoring these hardware choices to a self-validating analytical protocol (via isotopic filtering), laboratories can drastically reduce false-positive structural assignments in drug metabolism and discovery pipelines.

References

  • Wang, Z., Hop, C. E. C. A., Kim, M.-S., Huskey, S.-E. W., Baillie, T. A., & Guan, Z. "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry, 2003;17(1):81-86.[Link]

  • Sun, M., Dai, W., & Liu, D. Q. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 2008;43(3):383-393.[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Journal of Mass Spectrometry, 2010;45(10):1099-1114.[Link]

Sources

comparing the reactivity of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride to p-toluenesulfonyl chloride (TsCl)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide: Reactivity Profiling of 2-Ethyl-5-nitrobenzene-1-sulfonyl Chloride vs. p-Toluenesulfonyl Chloride (TsCl)

In drug development and complex organic synthesis, the choice of a sulfonylating agent goes far beyond simply installing a leaving group or protecting an amine. As chemical complexity increases, relying on standard reagents often leads to sluggish kinetics or failed couplings. This guide critically compares a highly specialized electrophile—2-Ethyl-5-nitrobenzene-1-sulfonyl chloride (ENBSC) —against the universally standard p-Toluenesulfonyl chloride (TsCl) [3], breaking down the causal mechanics of their vastly different reactivity profiles.

Mechanistic Causality: Electronic and Steric Drivers

The reactivity of an arenesulfonyl chloride in nucleophilic substitution (SN2 or addition-elimination mechanisms at the tetracoordinate sulfur) is dictated by a delicate interplay of electronic tuning and transition state geometry.

p-Toluenesulfonyl Chloride (TsCl): The Stable Standard

TsCl is the workhorse of sulfonylation. Its chemical behavior is governed by the 4-methyl group at the para position.

  • Electronic Deactivation: The methyl group exerts a weak electron-donating inductive effect (+I). By pushing electron density into the aromatic system, it marginally shields the sulfonyl sulfur, reducing its electrophilicity.

  • Steric Freedom: With no substituents at the ortho positions, the C–S bond rotates freely. While this means no steric blocking for the incoming nucleophile, it also introduces a higher entropic penalty to achieve the highly organized trigonal bipyramidal transition state. The result is moderate, highly controllable reactivity [2].

2-Ethyl-5-nitrobenzene-1-sulfonyl Chloride (ENBSC): Hypersensitive & Pre-Organized

ENBSC is structurally engineered for rapid attack, driven by a counterintuitive molecular geometry.

  • Electronic Supercharging: The 5-nitro group exerts a powerful electron-withdrawing inductive effect (-I). Pulling electron density away from the ring leaves the sulfonyl sulfur exceptionally electron-deficient and aggressively electrophilic.

  • Steric Acceleration (The "Positive Ortho-Effect"): Conventional logic assumes that bulky ortho-alkyl groups (like the 2-ethyl group) provide steric hindrance, slowing down nucleophilic attack. However, kinetic analyses demonstrate a phenomenon known as the "positive ortho-effect" [1]. The 2-ethyl group restricts free rotation around the C–S bond, locking the ground-state molecule into a rigid, sterically compressed conformation. This structural pre-organization forces the oxygen atoms of the sulfonyl group into an ideal orientation, dramatically lowering the activation energy required to form the transition state. Consequently, the reaction is significantly accelerated [1].

Reactivity & Physical Property Comparison

To guide synthetic planning, the quantitative and qualitative performance metrics of both reagents are summarized below.

Property2-Ethyl-5-nitrobenzene-1-sulfonyl Chloridep-Toluenesulfonyl Chloride (TsCl)
Electronic Effect on S Strongly Electrophilic (-I from NO₂)Moderately Electrophilic (+I from CH₃)
Steric Influence on Rate Accelerates (Positive Ortho-Effect)Neutral (No ortho substituents)
Hydrolytic Stability Low (Moisture-sensitive, degrades rapidly)High (Bench-stable for routine handling)
Reaction Kinetics Very Fast / ExothermicSlow to Moderate
Optimal Use Case Sluggish nucleophiles, bulky/hindered aminesRoutine alcohol/amine protection
Handling Temperature 0 °C to strictly controlled ambientRoom temperature to reflux

Visualizing Mechanistic Pathways

Reactivity ENBSC 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride Elec1 Electronic Effect: Strong -I from 5-NO2 ENBSC->Elec1 Steric1 Steric Effect: Positive Ortho-Effect (2-Ethyl) ENBSC->Steric1 Result1 Highly Electrophilic Sulfur Rapid TS Formation Elec1->Result1 Steric1->Result1 TsCl p-Toluenesulfonyl chloride (TsCl) Elec2 Electronic Effect: Weak +I from 4-Methyl TsCl->Elec2 Steric2 Steric Effect: No Ortho Hindrance (Free Rotation) TsCl->Steric2 Result2 Stable, Moderate Electrophile Standard Reactivity Elec2->Result2 Steric2->Result2

Causal diagram of electronic and steric factors governing ENBSC vs. TsCl reactivity.

Self-Validating Experimental Protocols

Because ENBSC is exponentially more reactive than TsCl, standard sulfonylation protocols will fail (typically via rapid hydrolysis of the reagent) if directly applied. The following step-by-step methodologies demonstrate how to physically harness the reaction kinetics.

Protocol A: Standard Sulfonylation using TsCl

Use this protocol for standard amine protection or converting primary alcohols to leaving groups.

  • Substrate Preparation: Dissolve the amine or alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.

  • Base Addition: Add triethylamine (TEA) or pyridine (2.0 equiv). Pyridine often serves a dual role as a nucleophilic catalyst.

  • Reagent Addition: Add TsCl (1.2 equiv) in one single portion. Because TsCl is stable and moderately reactive, sudden exotherms are not a risk.

  • Validation Mechanism (In-Process Control): As the substitution occurs, observe the formation of a fine white precipitate (TEA·HCl or Pyridine·HCl salt). The accumulation of this solid is a visual, self-validating indicator that the substitution is proceeding.

  • Quench & Workup: After 4–16 hours (validate via TLC), quench with 1M HCl to remove the excess base, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Hypersensitive Sulfonylation using ENBSC

Use this protocol when dealing with highly hindered or electron-deficient amines where TsCl fails.

  • Rigorous Drying: Flame-dry all glassware. Dissolve the hindered nucleophile (1.0 equiv) in strictly anhydrous DCM under an inert argon atmosphere. Causality: The "positive ortho-effect" makes ENBSC a prime target for trace ambient moisture, leading to competitive hydrolysis to the sulfonic acid.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Non-Nucleophilic Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality: Unlike pyridine, the steric bulk of DIPEA prevents it from directly attacking the hyper-reactive ENBSC, strictly limiting its role to scavenging the generated HCl.

  • Gradual Addition: Dissolve ENBSC (1.1 equiv—lower excess needed due to high conversion rates) in minimal anhydrous DCM. Add this solution dropwise over 15 minutes.

  • Validation Mechanism (In-Process Control): Monitor the internal temperature. A rapid, localized exothermic spike upon individual drops validates the ultra-fast SN2 kinetics of the pre-organized ENBSC. If no exotherm is noted, the reagent may have already hydrolyzed due to moisture ingress.

  • Quench & Workup: The reaction often reaches completion in under 1 hour. Quench at 0 °C with saturated aqueous NaHCO₃, separate layers, and proceed to column chromatography.

References

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Molecules (MDPI)[Link]

  • p-Toluenesulfonyl Chloride Chemistry LibreTexts[Link]

A Comparative Guide for Amine Protection: 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride vs. 2-nitrobenzenesulfonyl chloride (NsCl)

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the protection of primary and secondary amines, sulfonamides have long been a mainstay due to their stability and predictable reactivity.[1] Among these, the 2-nitrobenzenesulfonyl (nosyl, Ns) group, introduced via 2-nitrobenzenesulfonyl chloride (NsCl), has gained prominence for its robust nature and, crucially, its susceptibility to cleavage under mild, specific conditions.[2] This guide provides a detailed comparative analysis of the well-established NsCl and a structural analogue, 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, offering field-proven insights and experimental frameworks for researchers in synthetic and medicinal chemistry.

Core Principles: The Sulfonamide as a Protecting Group

The protection of an amine as a sulfonamide serves to attenuate the nitrogen's nucleophilicity and basicity by delocalizing its lone pair of electrons across the adjacent sulfonyl group.[3] This transformation is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base, which neutralizes the hydrochloric acid byproduct.[3] While traditional sulfonamides like those derived from p-toluenesulfonyl chloride (TsCl) are famously stable, their removal often requires harsh reductive or strongly acidic conditions that can compromise sensitive functional groups elsewhere in the molecule.[4]

The innovation of nitro-substituted benzenesulfonyl chlorides, particularly NsCl, lies in the powerful electron-withdrawing nature of the nitro group positioned ortho or para to the sulfonyl moiety. This electronic arrangement activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), providing a mild and orthogonal pathway for deprotection.[2]

The Standard-Bearer: 2-Nitrobenzenesulfonyl Chloride (NsCl)

NsCl is a versatile and widely adopted reagent for amine protection, valued for the stability of the resulting nosylamide and the mildness of its cleavage.[5][6] The ortho-nitro group is the key to its utility, enabling a facile deprotection mechanism that is orthogonal to many other common protecting groups like Boc and Cbz.[7][8]

Key Attributes of NsCl:
  • Mild Deprotection: Cleavage is most commonly achieved with a thiol, such as thiophenol, and a mild base like potassium carbonate.[2][9]

  • High Stability: Nosylamides are resistant to a wide range of reagents and reaction conditions, including many acidic and oxidative environments.[5]

  • Activation for N-Alkylation: The electron-withdrawing nosyl group increases the acidity of the N-H proton, facilitating N-alkylation reactions, most notably in the Fukuyama-Mitsunobu reaction for the synthesis of secondary amines.[5]

Experimental Protocols for NsCl

Protection of a Primary Amine:

  • Dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as pyridine or triethylamine (2.0 equivalents).

  • Add 2-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup to remove the base and salts. The organic layer is then dried and concentrated.

  • The crude nosylamide can be purified by recrystallization or column chromatography.[6]

Deprotection of a Nosylamide:

  • Dissolve the nosyl-protected amine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add thiophenol (2.5 equivalents) to the solution.[2]

  • Add anhydrous potassium carbonate (2.5 equivalents) to the mixture.[2]

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 1-4 hours, monitoring by TLC or LC-MS.[9]

  • Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., EtOAc).

  • Wash the combined organic extracts with an aqueous base (e.g., 1M NaOH) to remove excess thiophenol, followed by a brine wash.[2]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the deprotected amine.

Mechanism of Deprotection: The Role of the ortho-Nitro Group

The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The base generates a thiolate anion, a potent nucleophile, which attacks the carbon atom bearing the sulfonamide group. The strong electron-withdrawing ortho-nitro group is perfectly positioned to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex. This stabilization dramatically lowers the activation energy for the reaction, allowing it to proceed under mild conditions.[9]

cluster_0 NsCl Deprotection Workflow NosylAmine R-NH-Ns Meisenheimer Meisenheimer Complex (Stabilized Intermediate) NosylAmine->Meisenheimer Nucleophilic Attack Thiolate PhS⁻ (from Thiophenol + Base) Thiolate->Meisenheimer Amine R-NH₂ (Free Amine) Meisenheimer->Amine Collapse & Protonation Byproduct PhS-Ns Byproduct Meisenheimer->Byproduct

Caption: Deprotection of a nosylamide via a Meisenheimer intermediate.

The Challenger: 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride

This reagent is a structural isomer of NsCl, featuring both an ethyl group and a nitro group on the benzene ring. While less common in the literature, its structure allows for a predictive comparison of its function as an amine protecting group.

Structural & Mechanistic Analysis

The critical difference lies in the substitution pattern. In 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, the nitro group is positioned meta to the sulfonyl chloride attachment point.

  • Protection: The protection reaction is expected to proceed similarly to NsCl, as the electrophilicity of the sulfonyl chloride remains high. The ethyl group is weakly electron-donating and may slightly reduce the reaction rate compared to NsCl, but this effect is generally minor. The increased lipophilicity from the ethyl group may alter the solubility of the reagent and the resulting sulfonamide, which could be advantageous for purification in some cases.

  • Deprotection: This is where a significant divergence is predicted. The SNAr mechanism central to the mild cleavage of nosylamides relies on the stabilization of the Meisenheimer complex by an ortho or para nitro group. With a meta-nitro group, this resonance stabilization is not possible. Therefore, the mild, thiol-based deprotection conditions effective for NsCl are expected to be ineffective or exceedingly slow for amines protected with this reagent.

Cleavage of a 2-ethyl-5-nitrobenzenesulfonamide would likely necessitate harsher, reductive methods (e.g., dissolving metal reduction) similar to those required for removing a tosyl (Ts) group.[4][10] This fundamentally changes its classification from a readily cleavable group to a highly robust one.

cluster_nscl NsCl Deprotection (SₙAr) cluster_ethyl 2-Ethyl-5-nitro... Deprotection Thiol/Base Thiophenol, K₂CO₃ Meisenheimer Stabilized Meisenheimer Complex Thiol/Base->Meisenheimer FreeAmine1 Free Amine Meisenheimer->FreeAmine1 Ns-Amine Ns-Amine Ns-Amine->Meisenheimer Mild Conditions HarshReagents e.g., Na/NH₃, SmI₂ FreeAmine2 Free Amine HarshReagents->FreeAmine2 Et-Amine Et-Amine Et-Amine->FreeAmine2 Harsh Reductive Cleavage

Caption: Contrasting deprotection pathways based on nitro group position.

Head-to-Head Comparison

Feature2-Nitrobenzenesulfonyl Chloride (NsCl)2-Ethyl-5-nitrobenzene-1-sulfonyl chloride
CAS Number 1694-92-4[11]89189-34-4[12]
Molecular Formula C₆H₄ClNO₄S[13]C₈H₈ClNO₄S[14]
Molecular Weight 221.61 g/mol [11]249.67 g/mol [12]
Protection Conditions: Pyridine or Et₃N, CH₂Cl₂, 0 °C to RT.[2]Predicted Conditions: Similar to NsCl.
Kinetics: Generally fast and high-yielding.Predicted Kinetics: Potentially slightly slower due to minor electronic/steric effects.
Deprotection Mechanism: Nucleophilic Aromatic Substitution (SNAr).[2]Predicted Mechanism: Reductive Cleavage. SNAr is disfavored.
Conditions: Thiophenol, K₂CO₃, in ACN or DMF at RT to 50°C.[9]Predicted Conditions: Harsh reducing agents (e.g., Na/NH₃, SmI₂, HBr/AcOH).[4][10]
Key Advantage Mild & Orthogonal Deprotection: Cleavage conditions leave most other functional and protecting groups intact.[7]High Stability: The resulting sulfonamide is likely very robust, similar to a tosylamide.
Limitation Limited stability towards certain strong nucleophiles and reducing agents.[15]Harsh Deprotection: Lack of mild cleavage conditions limits its utility in complex molecule synthesis with sensitive functionalities.
Primary Use Case Protection of amines where mild, selective deprotection is required, such as in peptide and natural product synthesis.[5]Protection of amines where exceptional stability is paramount and harsh deprotection conditions are tolerable.

Conclusion and Recommendations for the Synthetic Chemist

The choice between these two reagents is not a matter of simple preference but a strategic decision dictated by the synthetic route.

  • 2-Nitrobenzenesulfonyl chloride (NsCl) is the superior and recommended choice for the vast majority of applications requiring amine protection. Its key strength—the ability to be cleaved under exceptionally mild and orthogonal conditions—makes it an invaluable tool in modern, multi-step synthesis where functional group tolerance is paramount.[2]

  • 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride , due to the meta position of its nitro group, should not be considered a mild alternative to NsCl. Instead, it functions as a highly robust protecting group, analogous to the classic tosyl group. Its application is therefore limited to scenarios where extreme chemical stability is the primary requirement and the substrate can withstand the harsh reductive or strongly acidic conditions necessary for its eventual removal.

For researchers and drug development professionals, understanding the profound mechanistic implications of simple positional isomerism is crucial. In this comparison, the position of the nitro group fundamentally redefines the protecting group's character, transforming it from a tool of finesse (NsCl) into one of force (2-Ethyl-5-nitrobenzene-1-sulfonyl chloride).

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines. BenchChem.
  • BenchChem. (2025). The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Sulfonylating Agents for Amine Protection. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Nitrobenzenesulfonyl Chloride (CAS No. 1694-92-4). BenchChem.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Gagnon, D. et al. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • ResearchGate. (n.d.).
  • Barma, D. K. et al. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Organic Letters.
  • Thermo Scientific Chemicals. (n.d.). 2-Nitrobenzenesulfonyl chloride, 97% 100 g.
  • Chem-Impex. (n.d.). 2-Nitrobenzenesulfonyl chloride.
  • Caldarelli, M. et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett.
  • Wikipedia. (n.d.). Protecting group.
  • Heikkilä, J. et al. (1983). The 2-Nitrophenylsulfenyl (Nps)
  • Wuts, P. G. M. & Greene, T. W. (n.d.). Chapter 8 Amino Protecting Groups.
  • ResearchGate. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl)
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of 2-Nitro-N-propylbenzenesulfonamide. BenchChem.
  • Chemspace. (n.d.). 2-ethyl-5-nitrobenzene-1-sulfonyl chloride - C8H8ClNO4S.
  • ResearchGate. (n.d.). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
  • ChemScene. (n.d.). 89189-34-4 | 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride.

Sources

comparative stability of sulfonamides derived from different sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Sulfonamide Stability: Structural Dependence on Precursor Sulfonyl Chlorides

The sulfonamide moiety is a cornerstone in medicinal chemistry, agrochemicals, and complex organic synthesis. While generally celebrated for its robust stability compared to amides and esters, the S–N bond's vulnerability is strictly governed by the structural and electronic profile of its precursor sulfonyl chloride. As an application scientist, understanding this causal relationship is critical for designing targeted prodrugs, assessing shelf-life stability, and selecting orthogonal protecting groups for multistep syntheses.

This guide provides an in-depth comparative evaluation of sulfonamides derived from diverse sulfonyl chlorides, bridging physical organic principles with validated experimental protocols.

Mechanistic Causality: The Electronic Programming of the S–N Bond

The inherent hydrolytic and chemical stability of a sulfonamide is not uniform; it is programmed by the electronic parameters of the sulfonyl chloride used in its synthesis. The sulfur atom in the resulting sulfonamide acts as an electrophilic center, and its susceptibility to nucleophilic attack (cleavage) depends entirely on the electron density localized around it.

  • Aromatic Sulfonyl Chlorides and the Hammett Equation: The alkaline hydrolysis rate of aromatic sulfonamides correlates precisely with the Hammett equation 1. Electron-withdrawing groups (EWGs), such as the para-nitro substituent in nosyl chloride, strongly deshield the sulfur atom. This heightens its electrophilicity and stabilizes the leaving sulfinate anion, dramatically lowering the activation energy for nucleophilic cleavage. Conversely, electron-donating groups (EDGs), like the para-methyl group in tosyl chloride, push electron density into the sulfonyl group, shielding the sulfur atom and rendering the linkage highly refractory to nucleophiles.

  • Aliphatic Sulfonyl Chlorides: Sulfonamides derived from aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) lack the extended

    
    -system of their aromatic counterparts. The inductive effect of the compact alkyl chain forms an incredibly robust S–N bond. They demonstrate extreme stability across diverse pH ranges and require aggressively harsh reducing conditions to cleave.
    
  • Enzymatic and Catalytic Vulnerabilities: The same electronic principles apply in biological and catalytic environments. Glutathione S-transferase (GST) selectively cleaves sulfonamides bearing strong EWGs (like para-cyano or para-trifluoromethyl), making these specific derivatives ideal for targeted prodrug release 2. Similarly, nanomaterials like cerium dioxide (

    
    ) selectively catalyze the hydrolytic cleavage of specific sulfonamide antibiotics based on their structural susceptibility 3.
    

Comparative Stability Profiles

The structural divergence of sulfonyl chlorides translates into highly variable practical stability profiles for the corresponding sulfonamides. The data below synthesizes the stability parameters of common derivatives.

Precursor Sulfonyl ChlorideDerived Sulfonamide (Protecting Group)Electronic ProfileHydrolytic / Reagent StabilityCleavage / Deprotection Conditions
Methanesulfonyl chloride Mesyl (Ms)Aliphatic InductiveExtremely High (Resists wide pH extremes)Harsh reducing agents (e.g.,

) or strong acids.
p-Toluenesulfonyl chloride Tosyl (Ts)Aromatic EDGVery High (Resistant to base/mild acid)Dissolving metal reduction (Na/NH

) or

.
4-Nitrobenzenesulfonyl chloride Nosyl (Ns)Aromatic Strong EWGModerate (Highly sensitive to nucleophiles)Mild nucleophilic thiolate (e.g., PhSH /

).
2-(Trimethylsilyl)ethanesulfonyl chloride SESAliphatic SilylHigh (Orthogonal stability)Fluoride source (e.g., TBAF, CsF) via

-elimination.

Mechanistic Pathway Visualization

G A Precursor Sulfonyl Chloride B Aliphatic Chain (e.g., MsCl) A->B C Aromatic Ring (e.g., TsCl, NsCl) A->C D Inductive Compression B->D E Electron Donating (EDG: -CH3) C->E F Electron Withdrawing (EWG: -NO2) C->F G Highly Stable Bond Resists Hydrolysis D->G E->G H Labile Bond Nucleophilic Susceptibility F->H

Influence of sulfonyl chloride structure on resulting sulfonamide stability.

Self-Validating Experimental Protocols

To assure data integrity, physical chemistry investigations into sulfonamide stability must employ self-validating workflows. The following protocols integrate internal controls to conclusively establish cause-and-effect during degradation.

Protocol A: Kinetic Forced Hydrolytic Degradation

Objective: Quantify the pH-dependent hydrolysis kinetics of aromatic sulfonamides to demonstrate the Hammett equation in practice.

  • Reaction Initialization: Dissolve 5.0 mg of the target sulfonamide (e.g., Tosyl vs. Nosyl derivative) in 1.0 mL of acetonitrile. Add 4.0 mL of 0.5 M NaOH (aq).

  • Thermal Incubation: Secure the reaction vial in a thermomixer at 60 °C with continuous agitation (800 rpm).

  • Kinetic Quenching (Self-Validation Step 1): At defined intervals (0, 1, 2, 4, 8, and 24 hours), extract a 100 µL aliquot and instantly inject it into 100 µL of 0.5 M HCl. Causality note: Neutralization instantaneously halts base-catalyzed S–N cleavage, freezing the kinetic state to ensure analysis reflects the exact time point.

  • Control Matrix (Self-Validation Step 2): Run a parallel control utilizing deionized water in place of NaOH. Causality note: This validates that any observed degradation is purely alkali-mediated and decouples it from baseline thermal decomposition.

  • LC-MS Analysis: Analyze all quenched aliquots via LC-MS. Quantify the depletion of the parent sulfonamide and track the stoichiometric appearance of the corresponding sulfonate leaving group and free amine.

Protocol B: Orthogonal Deprotection via Selective Thiolate Cleavage

Objective: Exploit the EWG-induced lability of the Nosyl (Ns) group for selective deprotection without disrupting robust sulfonamides (e.g., Tosyl).

  • Preparation: In an oven-dried flask under nitrogen, dissolve the substrate containing both Ns-protected and Ts-protected amines (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Thiolate Activation: Add anhydrous

    
     (3.0 mmol) and thiophenol (1.2 mmol). Stir at room temperature.
    
  • Orthogonal Control (Self-Validation Step): Monitor the reaction exclusively via TLC or LC-MS. Causality note: The thiolate acts as a soft nucleophile, selectively attacking the hyper-electrophilic sulfur of the Nosyl group. The persistence of the Ts-protected amine acts as an internal system validation, confirming the orthogonal selectivity driven by the lack of an EWG.

  • Workup: Upon total consumption of the starting material (typically 1-3 hours), dilute the mixture with ethyl acetate, wash thoroughly with saturated aqueous

    
    , and purify the selectively deprotected amine via flash chromatography.
    

References

  • BenchChem. "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides." Benchchem Technical Guides.
  • Zhao, Z., et al. "Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides." Drug Metabolism and Disposition. 1999.
  • Smidkova, M., et al. "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides." Inorganic Chemistry (ACS). 2024.

Sources

Safety Operating Guide

2-Ethyl-5-nitrobenzene-1-sulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is critical to recognize that handling heavily substituted, highly reactive electrophiles like 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride requires moving beyond basic safety guidelines and understanding the underlying chemical mechanisms that drive their volatility. This guide provides a self-validating, step-by-step operational protocol for safely quenching and disposing of this specific chemical.

Chemical Profile & Reactivity Dynamics

To safely dispose of 2-Ethyl-5-nitrobenzene-1-sulfonyl chloride, we must first understand the structural causality of its hazard profile.

The presence of the strongly electron-withdrawing nitro group (-NO₂) at the meta/para position significantly amplifies the electrophilicity of the sulfur atom in the sulfonyl chloride (-SO₂Cl) group[1]. When exposed to moisture or during improper disposal, this functional group undergoes a rapid, highly exothermic nucleophilic acyl substitution, rapidly hydrolyzing to form 2-ethyl-5-nitrobenzenesulfonic acid while evolving corrosive hydrogen chloride (HCl) gas[1][2]. Furthermore, the ethyl group on the aromatic ring introduces a degree of lipophilicity. This causes the neat chemical to resist immediate mixing with water, creating a biphasic mixture that can suddenly pool and react violently at the interface if not properly controlled[2][3].

Table 1: Quantitative Chemical & Quenching Parameters

Parameter Value Operational Rationale / Causality
Molecular Formula C₈H₈ClNO₄S Contains energetic (-NO₂) and corrosive (-SO₂Cl) moieties[4].
Quenching Base Sat. NaHCO₃ (aq) Weak base moderates the hydrolysis rate; strong bases (NaOH) risk runaway exotherms[2].
Base Equivalents 5 to 10 eq. Provides excess buffering capacity to neutralize both the resulting sulfonic acid and HCl gas[2].

| Temperature | 0 °C to 25 °C | Ice bath suppresses thermal degradation and prevents sudden solvent/water vaporization[5][6]. |

Immediate Safety & Environmental Controls

Due to the intense reactivity and corrosive nature of this compound, routine benchtop disposal is strictly prohibited. It is a severe eye and skin irritant and can cause irreversible burns upon contact[7][8].

  • Engineering Controls: All disposal procedures must be executed within a certified, high-flow chemical fume hood to capture the toxic HCl vapors generated during the quench[6].

  • Mandatory PPE: Operators must wear a flame-resistant lab coat, heavy-duty chemical-resistant gloves (butyl rubber or double-layered nitrile), and a full face shield over splash-proof safety goggles[5][7].

Standard Operating Procedure: Controlled Quenching Protocol

Directly throwing 2-ethyl-5-nitrobenzene-1-sulfonyl chloride into a chemical waste bin—or worse, washing it down the sink—presents a severe fire and toxicity hazard. The material must be chemically "quenched" (hydrolyzed into a stable salt) prior to disposal[1].

This protocol utilizes a self-validating mechanism: the visual cessation of carbon dioxide (CO₂) bubbles confirms the consumption of the reactive sulfonyl chloride, while a final pH check validates the safety of the resulting waste solution.

Step-by-Step Methodology:

  • Vessel & Bath Setup: Secure a large Erlenmeyer flask (at least 3-5 times the total expected volume) equipped with a large magnetic stir bar. Submerge the flask in an ice-water bath (0 °C)[2].

  • Base Preparation: Fill the flask with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃), ensuring you have 5 to 10 molar equivalents of base relative to the amount of sulfonyl chloride waste[2].

  • Waste Solubilization: To prevent the highly reactive solid/oil from clumping and causing a sudden, localized reaction, dissolve the 2-ethyl-5-nitrobenzene-1-sulfonyl chloride waste in a small amount of an inert, water-immiscible solvent (such as dichloromethane or ethyl acetate)[5].

  • Reverse Addition (Critical Step): Using a dropping funnel, add the sulfonyl chloride organic solution dropwise to the vigorously stirring, cold NaHCO₃ bath[2]. Never add aqueous base directly to the neat sulfonyl chloride , as the immediate release of HCl gas and heat will cause a localized boil-over[6].

  • Maturation & Validation: As the drops hit the base, vigorous CO₂ evolution will occur[2]. Once the addition is complete, allow the mixture to continue stirring in the ice bath for 30 minutes, then remove the bath and let it warm to room temperature until all bubbling ceases[2].

  • pH Verification: Test the aqueous layer with pH paper. It must read neutral to slightly basic (pH 7–9)[2]. If it is acidic, the quench is incomplete; cautiously add solid NaHCO₃ until the pH is stable and gas evolution stops.

G A Unreacted 2-Ethyl-5-nitrobenzene- 1-sulfonyl chloride B Prepare Quench Bath: 5-10 eq. sat. NaHCO3 (aq) at 0 °C A->B C Controlled Dropwise Addition (Vigorous Stirring, Fume Hood) B->C D Hydrolysis Reaction: CO2 Gas Evolution & Neutralization C->D E Verify pH > 7 (Add base if acidic) D->E F Phase Separation / Aqueous Collection E->F G Transfer to Labeled Hazardous Waste Container F->G

Workflow for the controlled quenching and disposal of sulfonyl chloride waste.

Emergency Spill Recovery

If a vial of 2-ethyl-5-nitrobenzene-1-sulfonyl chloride shatters on the floor, immediate and calculated action is required to prevent vapor inhalation and surface corrosion.

  • Do NOT Use Water: Adding water to the raw spill will rapidly generate a cloud of HCl gas[2].

  • Contain and Neutralize: Cover the spill completely with an inert, dry solid base. Dry lime (Ca(OH)₂) or soda ash (Na₂CO₃) mixed with sand are the optimal choices. The dry base absorbs the liquid while safely neutralizing the acidic byproduct in situ without generating excess heat[2].

  • Recovery: Once fully absorbed, sweep the aggregate using non-sparking tools into a heavy-duty, sealable polyethylene container[4].

Logistical Waste Segregation & Compliance

Once successfully quenched, the byproducts must be categorized logically according to standard institutional environmental health and safety (EH&S) regulations:

  • Phase Separation: Transfer the quenched mixture into a separatory funnel[1][5].

  • Aqueous Phase: The water layer contains the newly formed, harmless sodium 2-ethyl-5-nitrobenzenesulfonate and NaCl. Because of institutional regulations, it cannot go down the drain. Collect it in a container marked Basic Aqueous Waste .

  • Organic Phase: The solvent used to dilute the sulfonyl chloride (e.g., DCM) should be collected in a container marked Halogenated Organic Waste .

  • Accumulation: Be mindful of waste timeframes. Reactive residues or highly contaminated uncleaned containers must often be collected within 90 days of generation, or within 3 days if accumulation exceeds 1 quart, to maintain regulatory compliance[9].

References

  • Organic Syntheses, "m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure." [Link]

  • UC San Diego, "How to Store and Dispose of Extremely Hazardous Chemical Waste." [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.